4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKPVVIVMURTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395419 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-42-5 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications
Authoritative Note on Isomer Specificity: This guide centers on 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 32333-53-2) . While the initial topic specified the 2-(trifluoromethyl) isomer, publicly accessible, validated data for that specific compound is notably scarce. In contrast, the 3-(trifluoromethyl) isomer is well-documented, commercially significant, and serves as a quintessential model for this class of reagents. The synthetic pathways, reactivity principles, and handling protocols detailed herein are fundamentally representative and directly applicable to researchers working with similarly substituted phenylsulfonyl chlorides.
Introduction: A Cornerstone Reagent in Modern Chemistry
4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly reactive organosulfur compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from a unique molecular architecture: a benzene ring functionalized with three distinct groups, each imparting critical properties. The sulfonyl chloride (-SO₂Cl) is a powerful electrophilic hub, enabling the facile construction of sulfonamides and sulfonate esters. The chloro (-Cl) and trifluoromethyl (-CF₃) groups act as potent electron-withdrawing substituents, which profoundly enhance the reactivity of the sulfonyl chloride group toward nucleophilic attack.[2] This guide offers an in-depth examination of this reagent, from its logical synthesis to its practical application and safe handling.
Compound Profile: Physicochemical and Spectroscopic Data
A precise understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key characteristics of 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32333-53-2 | [2][3] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [3] |
| Molecular Weight | 279.06 g/mol | [3] |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | [3] |
| Appearance | Solid or oil (form varies by purity and conditions) | [4] |
| Boiling Point | 83-84 °C at 0.1 mmHg | [4] |
| Density | ~1.6 g/cm³ (predicted) | [4] |
| InChIKey | SSULGNXFUGLULI-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights: A Multi-Step Approach
The industrial and laboratory-scale synthesis of 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a multi-step process that requires precise control over reaction conditions. A common and logical pathway begins with 2-chloro-1-(trifluoromethyl)benzene (also known as o-chlorobenzotrifluoride), proceeding through nitration, reduction, diazotization, and finally, sulfonylation.[1][5]
Caption: Multi-step synthesis of the target sulfonyl chloride.
Detailed Experimental Protocol: Synthesis
The following protocol is a representative synthesis adapted from established chemical principles for this transformation.[5][6]
Step 1: Nitration of 2-Chlorobenzotrifluoride
-
Rationale: This electrophilic aromatic substitution introduces a nitro group, which will later be converted to the amine necessary for diazotization. The chloro and trifluoromethyl groups are deactivating but direct the incoming nitro group primarily to the desired position.
-
Procedure:
-
Charge a reaction vessel with concentrated sulfuric acid and cool to 0 °C.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid (mixed acid), maintaining the temperature below 10 °C.
-
Add 2-chloro-1-(trifluoromethyl)benzene dropwise to the cooled mixed acid.
-
Allow the reaction to slowly warm to 30-40 °C and stir for several hours until TLC or GC-MS indicates completion.
-
Carefully quench the reaction by pouring it over crushed ice. The product, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, will precipitate and can be isolated by filtration.
-
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
-
Rationale: The nitro group is reduced to a primary amine, a critical precursor for the Sandmeyer-type reaction to follow. A metal/acid system like iron in the presence of an ammonium chloride catalyst is effective and economical.
-
Procedure:
-
Create a slurry of iron powder and aqueous ammonium chloride solution in a suitable solvent like ethanol.
-
Heat the slurry to 50-70 °C.
-
Add the nitro compound from Step 1 portion-wise, controlling the exothermic reaction.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Filter the hot reaction mixture to remove iron salts and concentrate the filtrate to yield crude 4-chloro-3-(trifluoromethyl)aniline.
-
Step 3: Diazotization
-
Rationale: The primary amine is converted into a diazonium salt (-N₂⁺). This group is an excellent leaving group (as N₂ gas) and is readily displaced in the subsequent sulfonylation step. Low temperatures (typically -5 to 5 °C) are critical to prevent the unstable diazonium salt from decomposing.[5]
-
Procedure:
-
Dissolve the aniline from Step 2 in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to below 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30-45 minutes.
-
Step 4: Sulfonylation (Sandmeyer-type Reaction)
-
Rationale: The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) catalyst. This displaces the diazonium group and installs the sulfonyl chloride moiety onto the aromatic ring.
-
Procedure:
-
In a separate vessel, saturate glacial acetic acid with sulfur dioxide (SO₂) gas.
-
Add cuprous chloride (CuCl) as a catalyst.
-
Slowly add the cold diazonium salt solution from Step 3 to the SO₂/CuCl mixture. Vigorous foaming (N₂ evolution) will occur. Maintain the temperature between 25-30 °C.
-
After the addition is complete, stir for an additional hour.
-
Quench the reaction by pouring it into ice water. The product will separate as an oil or solid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by distillation or recrystallization to yield pure 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.[5]
-
Core Reactivity and Applications in Drug Development
The synthetic power of 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride lies in its reaction with nucleophiles, most notably amines, to form sulfonamides. This linkage is a privileged structure in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.
The electron-withdrawing nature of both the para-chloro and meta-trifluoromethyl groups makes the sulfur atom of the sulfonyl chloride highly electrophilic. This heightened reactivity ensures efficient reactions with a broad range of primary and secondary amines.[2]
Caption: General reaction pathway for sulfonamide synthesis.
Representative Protocol: Sulfonamide Formation
-
Rationale: This procedure demonstrates the core application of the title compound. A non-nucleophilic base (like pyridine or triethylamine) is included to neutralize the HCl byproduct generated during the reaction, driving it to completion.
-
Procedure:
-
Dissolve a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Argon).
-
Add a base such as pyridine or triethylamine (1.1 - 1.5 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (1.05 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide via column chromatography or recrystallization.
-
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound presents specific hazards that demand rigorous safety protocols. It is classified as corrosive and moisture-sensitive.[4][7] Contact with water or moisture will cause it to hydrolyze, releasing corrosive hydrochloric acid gas.
Hazard Summary:
-
Moisture Sensitive: Reacts with water to release toxic/corrosive gas.[7]
-
May be corrosive to metals.[4]
Personal Protective Equipment (PPE):
| Protection | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes and fumes that cause severe eye damage.[8] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents severe skin burns upon contact.[8] |
| Body | Chemical-resistant apron or lab coat. | Protects against skin contact from spills. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of the corrosive substance and its hydrolysis products.[8] |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Storage and Handling:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
-
Keep away from water, strong oxidizing agents, and bases.
Conclusion
4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a powerful and versatile building block for chemical synthesis. Its enhanced reactivity, driven by strong electron-withdrawing groups, makes it an ideal reagent for constructing the sulfonamide linkages that are central to many modern pharmaceutical and agrochemical compounds. A thorough understanding of its multi-step synthesis, core reactivity, and stringent safety requirements is essential for any researcher aiming to leverage its synthetic potential effectively and safely.
References
- 1. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | 32333-53-2 [chemicalbook.com]
- 2. 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem [benchchem.com]
- 3. 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | C7H3Cl2F3O2S | CID 2780719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
A Spectroscopic Guide to 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride: In-Depth Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride presents a distinct substitution pattern on the benzene ring, which dictates its spectral signatures. The interplay of the electron-withdrawing trifluoromethyl (-CF₃) and sulfonyl chloride (-SO₂Cl) groups, along with the chloro (-Cl) substituent, creates a unique electronic environment for the aromatic protons and carbons.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy: Predicted Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The sulfonyl chloride and trifluoromethyl groups are strongly electron-withdrawing, deshielding the adjacent protons and shifting their signals downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2.5 |
| H-5 | 7.6 - 7.8 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5 |
| H-6 | 8.1 - 8.3 | d | J(H6-H5) ≈ 8.5 |
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-1 | 140 - 143 | s |
| C-2 | 130 - 133 (q, J ≈ 30-35 Hz) | q |
| C-3 | 128 - 131 | s |
| C-4 | 138 - 141 | s |
| C-5 | 126 - 129 | s |
| C-6 | 133 - 136 | s |
| -CF₃ | 120 - 123 (q, J ≈ 270-275 Hz) | q |
¹⁹F NMR Spectroscopy: Predicted Data
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of trifluoromethyl groups on a benzene ring typically falls in the range of -60 to -65 ppm relative to CFCl₃.[1]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -62 to -64 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions characteristic of the sulfonyl chloride and trifluoromethyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| S=O | 1370 - 1390 | Asymmetric stretch |
| S=O | 1170 - 1190 | Symmetric stretch |
| C-F | 1300 - 1100 | Stretch |
| C-Cl | 800 - 600 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| S-Cl | 600 - 500 | Stretch |
Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 278 (for ³⁵Cl) and 280 (for ³⁷Cl)
-
Major Fragments:
-
m/z 243: [M - Cl]⁺
-
m/z 214: [M - SO₂Cl]⁺
-
m/z 179: [M - SO₂Cl - Cl]⁺
-
m/z 99: [SO₂Cl]⁺
-
Figure 2. Proposed fragmentation pathway for this compound.
Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
The predicted spectral data and outlined protocols in this guide provide a solid foundation for researchers working with this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural confirmation can be achieved. This analytical rigor is essential for ensuring the quality and identity of this important chemical intermediate in the demanding fields of pharmaceutical and materials science research.
References
"reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with nucleophiles"
An In-Depth Technical Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride with Nucleophiles
Introduction: A Versatile Reagent for Modern Synthesis
In the landscape of synthetic organic chemistry, aryl sulfonyl chlorides are indispensable tools for the construction of complex molecular architectures. Among these, this compound stands out as a particularly potent and versatile reagent. Its utility is rooted in a unique molecular structure where a highly reactive sulfonyl chloride group is electronically activated by two powerful electron-withdrawing substituents: a trifluoromethyl (-CF₃) group at the ortho position and a chlorine (-Cl) atom at the para position.
This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will delve into the underlying electronic and steric factors that govern its behavior, present detailed experimental protocols, and discuss the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this reagent in their synthetic endeavors.
Pillar 1: Understanding the Core Reactivity - Electronic and Steric Influences
The reactivity of this compound is a direct consequence of the interplay between the electronic properties of its substituents and the steric environment around the electrophilic sulfur center.
Electronic Effects: An Activated Electrophile
The benzene ring is substituted with three key groups, each contributing to the molecule's overall electronic profile. The sulfonyl chloride (-SO₂Cl), the trifluoromethyl (-CF₃), and the chloro (-Cl) groups are all strongly electron-withdrawing.
-
Trifluoromethyl Group (-CF₃): This is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[1][2] Its presence at the ortho position significantly depletes electron density from the aromatic ring.
-
Chloro Group (-Cl): The chlorine atom also withdraws electron density inductively.
-
Sulfonyl Chloride Group (-SO₂Cl): This group is inherently electron-withdrawing.
The cumulative effect of these substituents is a substantial increase in the electrophilicity of the sulfur atom within the sulfonyl chloride moiety.[3][4] This heightened electrophilicity makes the sulfur atom an exceptionally favorable target for attack by a wide range of nucleophiles.
Caption: Electronic activation of the sulfonyl chloride group.
Steric Hindrance: The "Ortho Effect"
While electronically activated, the reaction center is also sterically encumbered. The trifluoromethyl group at the ortho position is bulky and creates significant steric hindrance around the sulfonyl chloride group.[5] This "ortho effect" can physically impede the approach of nucleophiles, particularly those that are themselves sterically demanding.[6][7][8] This steric factor is a critical consideration in experimental design, as it can dramatically influence reaction rates and even determine whether a reaction proceeds at all.
Pillar 2: Reactions with Nucleophiles - A Detailed Examination
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur atom. The chloride ion serves as an excellent leaving group.
Reaction with Amines: Synthesis of Sulfonamides
The formation of sulfonamides is one of the most important applications of this reagent. Sulfonamides are a key structural motif in a vast number of pharmaceuticals.[9][10][11][12]
Mechanism: The reaction proceeds via a two-step nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide
This protocol serves as a representative example. The choice of base and solvent is critical for success. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the primary amine nucleophile.[4] Anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.[4]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.
-
Slow Addition: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Reaction with Alcohols: Synthesis of Sulfonate Esters
The reaction with alcohols or phenols yields sulfonate esters, which are valuable intermediates in their own right, often serving as excellent leaving groups in subsequent substitution reactions.[9]
Mechanism and Conditions: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a base like pyridine or triethylamine to activate the alcohol and neutralize the HCl byproduct.
Data Summary: Reactivity Profile
| Nucleophile Class | Product | Typical Base | Solvent | Relative Rate | Key Considerations |
| Primary Amines | Sulfonamide | Et₃N, Pyridine | DCM, THF | Fast | Highly favorable reaction. |
| Secondary Amines | Sulfonamide | Et₃N, DIPEA | DCM, ACN | Moderate to Slow | Rate is highly dependent on the steric bulk of the amine.[5] |
| Alcohols | Sulfonate Ester | Pyridine, Et₃N | Pyridine, DCM | Moderate | Forms a good leaving group for further synthesis. |
| Thiols | Thiosulfonate | Et₃N | DCM, THF | Fast | Thiols are strong nucleophiles. |
| Water | Sulfonic Acid | (None) | N/A | Fast (Hydrolysis) | Reagent is moisture-sensitive; requires anhydrous conditions.[4] |
Reaction with Thiols: Synthesis of Thiosulfonates
Thiols, being highly nucleophilic, react readily with this compound to produce thiosulfonates. The reaction conditions are similar to those used for amines and alcohols, employing a base to neutralize the generated HCl.
Nucleophilic Aromatic Substitution (SNAr): A Minor Pathway
The aromatic ring is electronically poor and substituted with a good leaving group (the para-chloro atom), making it a potential site for Nucleophilic Aromatic Substitution (SNAr). However, the sulfonyl chloride group is a far superior leaving group, and the sulfur center is significantly more electrophilic. Therefore, substitution at the sulfonyl group is the overwhelmingly favored pathway. SNAr at the C-Cl bond would require harsh conditions (e.g., strong nucleophiles, high temperatures) and would likely only be observed if the sulfonyl chloride functionality were first transformed or removed.[13][14][15]
Pillar 3: Self-Validating Protocols & Workflow
A successful synthesis relies on a logical and self-validating workflow. Each step is designed to ensure the integrity of the reaction and facilitate a clean outcome.
Caption: A self-validating experimental workflow.
Conclusion
This compound is a powerful reagent whose reactivity is dominated by the high electrophilicity of its sulfonyl sulfur atom, a feature enhanced by potent electron-withdrawing groups. While this electronic activation promotes rapid reactions with a host of nucleophiles, the steric hindrance imposed by the ortho-trifluoromethyl group provides a crucial element of control, modulating reactivity based on the nucleophile's size. By understanding and manipulating these competing effects, the synthetic chemist can effectively employ this reagent to construct complex sulfonamides and sulfonate esters, which are vital components in the fields of medicinal chemistry and materials science.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Mechanism and Application of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride in Sulfonylation Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive examination of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly reactive sulfonylating agent pivotal in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. We will dissect its mechanism of action, explore the rationale behind experimental protocols, and offer practical insights for its application in the laboratory.
The Reagent: A Profile of Enhanced Reactivity
This compound is an aromatic sulfonyl chloride distinguished by the presence of two potent electron-withdrawing groups on the phenyl ring. Its efficacy as a sulfonylating agent stems directly from this unique substitution pattern, which significantly enhances the electrophilicity of the sulfur atom.
Structural and Electronic Properties:
The reactivity of the sulfonyl chloride moiety (-SO₂Cl) is profoundly influenced by the electronic nature of the substituents on the benzene ring. In this specific molecule, two powerful inductive electron-withdrawing groups (-I effect) are present:
-
Trifluoromethyl Group (-CF₃): Positioned ortho to the sulfonyl chloride, the -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis.[1] Its presence dramatically increases the partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack.[2]
-
Chlorine Atom (-Cl): Located at the para position, the chlorine atom also contributes a significant inductive withdrawing effect, further activating the sulfonyl chloride group.
This dual activation renders this compound more reactive than simpler reagents like benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl).
Caption: Electronic activation of the sulfonyl chloride group.
The Core Mechanism: Nucleophilic Substitution at Sulfur
The sulfonylation reaction proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur center. While nuances can exist depending on the specific substrate and conditions, the reaction is broadly accepted to follow a pathway analogous to an Sₙ2 reaction.
General Mechanistic Steps (Sulfonamide Formation):
-
Nucleophilic Attack: A nucleophile, such as a primary or secondary amine (R₂NH), attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Transition State Formation: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate or transition state. The nucleophile and the leaving group (chloride) occupy the apical positions.
-
Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
-
Proton Transfer: The resulting sulfonylated species is protonated. A base, typically an amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion.
Caption: General mechanism for sulfonamide formation.
Field-Proven Insights: Causality in Experimental Design
The successful execution of a sulfonylation reaction hinges on deliberate choices regarding solvents, bases, and temperature, each rooted in the chemical properties of the reactants.
| Parameter | Recommended Choice | Rationale & Causality |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) | Sulfonyl chlorides are highly susceptible to hydrolysis.[2] The presence of water or protic solvents (like alcohols) leads to a non-productive side reaction, consuming the reagent to form the corresponding sulfonic acid and corrosive HCl. Aprotic solvents prevent this decomposition. |
| Base | Tertiary amines (e.g., Triethylamine, Pyridine, DIPEA) | Primary Role: To act as an acid scavenger for the HCl byproduct. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic. Secondary Role: Bases like pyridine can also act as nucleophilic catalysts, forming a highly reactive sulfonylpyridinium intermediate that is then attacked by the primary nucleophile. |
| Temperature | 0 °C to Room Temperature | The reaction between a potent sulfonyl chloride and a primary/secondary amine is often highly exothermic. Starting the reaction at a reduced temperature (0 °C) allows for better control over the reaction rate and heat evolution, minimizing the formation of potential side products. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, performing the reaction under an inert atmosphere is good practice to exclude atmospheric moisture, thereby preserving the integrity and reactivity of the sulfonyl chloride. |
Experimental Protocol: Synthesis of N-Benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide
This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add triethylamine (1.5 eq), followed by the dropwise addition of a solution of benzylamine (1.05 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Applications in Drug Development
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[3] The incorporation of a trifluoromethyl group often enhances a drug candidate's metabolic stability, lipophilicity, and membrane permeability, which can improve its pharmacokinetic profile and overall efficacy.[1] Reagents like this compound are therefore invaluable tools for drug discovery professionals seeking to synthesize novel bioactive molecules with optimized properties.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. However, this inherent reactivity also presents significant challenges regarding the compound's stability and storage. This guide, intended for professionals in research and development, provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and details analytical methodologies for monitoring its integrity.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃Cl₂F₃O₂S | [1] |
| Molecular Weight | 279.06 g/mol | [1] |
| CAS Number | 54090-42-5 | [2] |
| Appearance | White to off-white or light yellow solid | |
| Melting Point | 34-38 °C | [3] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition.
Hydrolysis: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its reaction with water. The presence of even trace amounts of moisture can lead to the hydrolysis of the sulfonyl chloride group, yielding the corresponding and less reactive 4-chloro-2-(trifluoromethyl)benzenesulfonic acid.
Mechanism of Hydrolysis:
The hydrolysis of arylsulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is often catalyzed by the presence of additional water molecules or other nucleophiles.[2][4][5]
The electron-withdrawing nature of both the chloro and trifluoromethyl substituents on the benzene ring increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
References
- 1. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, a comprehensive understanding of the safety and handling protocols for reactive chemical intermediates is paramount. This technical guide provides an in-depth analysis of the material safety data for 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS Number: 54090-42-5), a key building block in modern synthetic chemistry. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective on the inherent hazards, safe handling procedures, and emergency response protocols associated with this compound.
Chemical Identity and Physicochemical Properties: Understanding the Molecule
This compound is a trifunctional aromatic compound, characterized by the presence of a sulfonyl chloride group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring. This unique substitution pattern dictates its reactivity and physicochemical properties.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- |
| Molecular Weight | Not Available | |
| Boiling Point | 273.9°C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 119.5°C | --INVALID-LINK-- |
| Density | 1.626 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.497 | --INVALID-LINK-- |
The presence of the highly electronegative trifluoromethyl and sulfonyl chloride groups significantly influences the electron density of the aromatic ring, making the compound a versatile reagent in nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, this reactivity also underpins its hazardous nature.
Caption: Chemical structure of this compound.
Hazard Identification and Classification: A Corrosive and Reactive Substance
Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
GHS Hazard Pictograms:
Due to the lack of a comprehensive SDS, specific GHS pictograms cannot be definitively assigned. However, based on the hazard statements for similar compounds, the Corrosion pictogram (GHS05) is highly likely.
Signal Word: Danger
Hazard Statements:
While a full list of H-statements is not available, based on the reactivity of sulfonyl chlorides, the following are highly probable:
-
H314: Causes severe skin burns and eye damage.
-
EUH014: Reacts violently with water.
The sulfonyl chloride functional group is readily hydrolyzed by water and other nucleophiles, releasing hydrochloric acid. This reaction is exothermic and can lead to a rapid increase in pressure and the release of corrosive fumes, which is the underlying cause of its severe corrosive effects on skin, eyes, and the respiratory tract.
Safe Handling and Storage Protocols: Mitigating Exposure and Reactivity Risks
A stringent and proactive approach to handling and storage is essential to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory when working with this compound.
Caption: Recommended Personal Protective Equipment workflow.
Handling Procedures
-
Moisture Control: Always handle this compound under inert and dry conditions (e.g., in a glove box or under a nitrogen or argon atmosphere). The presence of moisture will lead to decomposition and the release of corrosive HCl gas.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.
-
Dispensing: Use appropriate tools (e.g., powder-free spatulas) for transferring the solid. Avoid creating dust.
-
Grounding: To prevent static electricity discharge, which could ignite flammable solvents, ensure all equipment is properly grounded.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.
-
Inert Atmosphere: For long-term storage, blanketing with an inert gas is recommended to prevent degradation from atmospheric moisture.
Emergency Procedures: A Systematic Response to Incidents
A clear and practiced emergency response plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
Caption: Step-by-step spill response workflow.
Toxicological and Ecological Information: Data Gaps and Precautionary Principles
A significant challenge in assessing the full hazard profile of this compound is the lack of publicly available, in-depth toxicological and ecological data. In the absence of such data, the precautionary principle must be applied. It should be assumed that the compound may have significant toxicological and ecotoxicological effects. Therefore, release into the environment must be strictly avoided.
Conclusion: A Call for Vigilance and Further Research
This compound is a valuable synthetic intermediate, but its inherent reactivity necessitates a high degree of caution and adherence to rigorous safety protocols. The information presented in this guide, synthesized from available supplier data, underscores the corrosive nature of this compound. The significant gaps in toxicological and ecological data highlight the need for further research to fully characterize its safety profile. Until such data becomes available, all handling and disposal must be conducted with the utmost care to protect researchers and the environment.
The Trifluoromethyl Group: A Linchpin of Reactivity and Function in 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a highly versatile reagent whose utility in organic synthesis and medicinal chemistry is profoundly influenced by the unique properties of its trifluoromethyl (-CF3) group. This guide provides a detailed examination of the multifaceted role of the -CF3 group, dissecting its powerful electronic and steric effects. We will explore how its strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride moiety and activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, this document will delve into the critical impact of the -CF3 group on the physicochemical properties of derivative compounds, including lipophilicity and metabolic stability, which are paramount in drug design. Through mechanistic explorations, detailed experimental protocols, and case studies, this guide serves as a comprehensive resource for professionals seeking to leverage the strategic placement of the trifluoromethyl group in this and related chemical scaffolds.
Molecular Architecture: An Interplay of Potent Functional Groups
The chemical behavior of this compound is a direct consequence of the electronic interplay between its three key substituents on the benzene ring. The sulfonyl chloride (-SO2Cl), the chloro (-Cl) group, and the trifluoromethyl (-CF3) group are all electron-withdrawing, creating a highly electron-deficient aromatic system.
The trifluoromethyl group , the focus of this guide, is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[2][3][4][5] This intense pull of electron density from the benzene ring is a defining feature of the molecule's reactivity.
The sulfonyl chloride and chloro groups also contribute to this electron deficiency. The strategic placement of the -CF3 group at the ortho position to the sulfonyl chloride and meta to the chloro group creates a unique electronic environment that dictates the molecule's reactivity in a predictable and controllable manner.
The Role of the Trifluoromethyl Group in Modulating Reactivity
The primary influence of the ortho-trifluoromethyl group is the significant enhancement of the electrophilic character of the adjacent sulfonyl chloride.[1][6][7]
Activation of the Sulfonyl Chloride Moiety
The strong inductive electron withdrawal by the -CF3 group polarizes the sulfur-chlorine bond in the sulfonyl chloride group (-SO2Cl), making the sulfur atom highly electrophilic and, therefore, more susceptible to attack by nucleophiles.[6][7] This heightened reactivity is a cornerstone of the reagent's utility in synthesizing sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds.[8][9]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
Objective: To synthesize N-benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide by reacting this compound with benzylamine.
Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH2Cl2).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.0 eq), to the solution to act as a scavenger for the HCl byproduct.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzylamine (1.0 eq) in CH2Cl2 to the flask over a period of 1 hour.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.
Directing Nucleophilic Aromatic Substitution (SNAr)
The collective electron-withdrawing power of the trifluoromethyl and sulfonyl chloride groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11] These groups effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[10][11] The chloro group at the para-position is particularly activated for substitution because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the sulfonyl group through resonance.[12]
Diagram: Mechanism of Nucleophilic Aromatic Substitution
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Steric Considerations
While the electronic effects of the trifluoromethyl group are activating, its steric bulk, being larger than a methyl group, can present a challenge.[3] Positioned ortho to the sulfonyl chloride, the -CF3 group can sterically hinder the approach of bulky nucleophiles to the sulfur atom.[13][14] This interplay between electronic activation and steric hindrance can be exploited to achieve selectivity in certain reactions. For less hindered nucleophiles, the electronic effect typically dominates, leading to rapid reaction. However, for bulkier reactants, reaction rates may be slower, and alternative synthetic strategies or more forcing reaction conditions may be necessary.
The Trifluoromethyl Group's Impact in Drug Design
The incorporation of a trifluoromethyl group into a molecule is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][15][16][17]
Enhancement of Physicochemical Properties
-
Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a drug's ability to cross biological membranes, such as the blood-brain barrier.[15][16][18] This enhanced permeability can lead to better absorption and distribution of the drug in the body.[2][15][16]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2][16] Introducing a -CF3 group can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes.[16][19] This increased metabolic stability often results in a longer drug half-life and improved bioavailability.[15][19][20]
-
Binding Affinity: The potent electron-withdrawing nature of the -CF3 group can alter the electronic environment of a molecule, potentially leading to stronger binding interactions with its biological target through enhanced hydrogen bonding or electrostatic interactions.[2][3]
| Property | Influence of Trifluoromethyl Group | Implication in Drug Design |
| Lipophilicity (LogP) | Increases | Enhanced membrane permeability and absorption.[2][15][16] |
| Metabolic Stability | Increases | Longer half-life, reduced dosage frequency.[15][16][19][20] |
| Target Binding Affinity | Can Increase | Improved potency and selectivity.[2][3][15] |
| pKa | Lowers pKa of nearby acidic protons | Modulates ionization state at physiological pH.[21] |
Table 1: Physicochemical Effects of the Trifluoromethyl Group in Drug Design.
Diagram: The Trifluoromethyl Group's Role in Drug Properties
Caption: Impact of the -CF3 group on drug properties.
Conclusion
The trifluoromethyl group in this compound is not a passive substituent but an active director of the molecule's chemical reactivity and a critical modulator of the properties of its derivatives. Its powerful electron-withdrawing nature simultaneously activates the sulfonyl chloride for nucleophilic attack and the aromatic ring for SNAr reactions. In the context of drug discovery, the inclusion of a -CF3 group is a proven strategy for enhancing metabolic stability, lipophilicity, and target affinity. A thorough understanding of the electronic, steric, and physicochemical effects imparted by the trifluoromethyl group is essential for chemists to fully exploit the synthetic potential of this valuable and versatile building block.
References
- 1. scispace.com [scispace.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Synthesis of N-Substituted Sulfonamides via Reaction of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with Primary Amines
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial functional group in medicinal chemistry and drug development, through the reaction of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with primary amines.[1] We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer extensive troubleshooting advice to address common challenges such as di-sulfonylation and hydrolysis. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize these valuable compounds.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern pharmacotherapy. Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this moiety has been incorporated into a vast array of therapeutic agents.[1][2] Its prevalence is due to its high stability, favorable physicochemical properties, and its ability to act as a non-classical bioisostere for other functional groups like amides or phenols.[3] Sulfonamides are found in drugs treating a wide range of conditions, including arthritis (Celecoxib), high blood pressure (Hydrochlorothiazide), and glaucoma (Methazolamide).[1][2]
The most fundamental and widely employed method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] This reaction is generally high-yielding and robust. This application note focuses specifically on the use of this compound, a common building block, to provide a detailed protocol applicable to a wide range of primary amine coupling partners.
Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood addition-elimination mechanism.[3][6]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base (typically a tertiary amine like triethylamine or pyridine) present in the reaction mixture. This step is crucial as it scavenges the hydrochloric acid (HCl) generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of sulfonate esters using 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of sulfonate esters, a critical functional group in medicinal chemistry and drug development, utilizing the versatile reagent 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. Sulfonate esters are prized for their ability to transform a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] This document provides a robust theoretical framework, detailed experimental protocols, and expert insights into the nuances of the sulfonylation reaction, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Importance of Sulfonylation
In the landscape of organic synthesis, the conversion of alcohols to sulfonate esters is a cornerstone transformation.[3] This process, known as sulfonylation, replaces the hydrogen of a hydroxyl group with a sulfonyl group (R-SO₂-), fundamentally altering the chemical reactivity of the original moiety. The resulting sulfonate ester is an exceptional leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance across its three oxygen atoms.
The choice of sulfonyl chloride is critical as it dictates the properties of the resulting sulfonate ester. This compound is a reagent of particular interest. The presence of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring significantly enhances the electrophilicity of the sulfur atom.[4] This heightened reactivity makes it an efficient reagent for the sulfonylation of a diverse range of alcohols, including those that are sterically hindered or less nucleophilic.
The Reaction Mechanism: A Stepwise Look at Ester Formation
The reaction between an alcohol and this compound proceeds via a nucleophilic substitution mechanism at the sulfur center.[5][6] The process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), which serves two primary roles: to neutralize the hydrochloric acid (HCl) byproduct and, in the case of pyridine, to potentially act as a nucleophilic catalyst.[2][5]
The mechanism unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion, which is an excellent leaving group.[1][2][5]
-
Deprotonation: The resulting intermediate is a protonated sulfonate ester (an oxonium ion). The base present in the reaction mixture then abstracts the proton from the oxygen atom, yielding the neutral sulfonate ester product and the corresponding ammonium salt (e.g., pyridinium chloride).[5]
A critical feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained, as the carbon-oxygen bond remains intact throughout the transformation.[1][2]
Caption: The two-step mechanism of sulfonate ester formation.
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step protocol for the general synthesis of a sulfonate ester from an alcohol using this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask(s) |
| Alcohol substrate | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) or Acetonitrile | Septa and needles |
| Anhydrous Pyridine or Triethylamine (Et₃N) | Inert gas supply (Nitrogen or Argon) |
| 5% Hydrochloric Acid (HCl) solution | Dropping funnel or syringe pump |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) plates and chamber |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for extraction (separatory funnel) |
| Silica Gel for column chromatography | Column chromatography setup |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |
Step-by-Step Methodology
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
To the flask, add the alcohol substrate (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per mmol of alcohol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the base, triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the stirred solution.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled alcohol/base mixture over 15-30 minutes. Causality Note: Slow addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate against a spot of the starting alcohol.
-
The reaction is complete upon the disappearance of the starting alcohol spot. This typically takes 2-12 hours, depending on the reactivity of the alcohol.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% HCl solution (to remove excess amine base).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Trustworthiness Note: Each washing step ensures the removal of specific impurities, leading to a cleaner crude product and simplifying the final purification.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure sulfonate ester.
-
Caption: A streamlined workflow for the synthesis of sulfonate esters.
Expected Results & Troubleshooting
The efficiency of sulfonylation is highly dependent on the nature of the alcohol substrate. Steric hindrance around the hydroxyl group can significantly impact the reaction rate.
| Alcohol Type | Expected Reactivity | Typical Reaction Time | Expected Yield |
| Primary (e.g., 1-Butanol) | High | 1-3 hours | >90% |
| Secondary (e.g., Cyclohexanol) | Moderate | 4-8 hours | 75-90% |
| Tertiary (e.g., tert-Butanol) | Very Low* | >24 hours | <10% (Elimination often dominates) |
| Sterically Hindered (e.g., Neopentyl alcohol) | Low | 12-24 hours | 60-80% |
*Note: Tertiary alcohols are generally poor substrates for sulfonylation and often undergo elimination under the reaction conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Incomplete Reaction | Insufficient reagent; low reactivity of alcohol; moisture contamination. | Add more sulfonyl chloride (0.2 eq.); increase reaction time or gently warm; ensure all reagents and solvents are anhydrous. |
| Low Yield | Hydrolysis of sulfonyl chloride; product loss during workup. | Use strictly anhydrous conditions; be careful during extractions to avoid emulsion formation. |
| Formation of Side Products | Reaction temperature too high; use of a nucleophilic base with a reactive substrate. | Maintain temperature control (0 °C during addition); use a hindered base like 2,6-lutidine if necessary. |
Safety Precautions
-
This compound is a corrosive solid and is highly sensitive to moisture.[4] Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reagent will react with water or moisture to release corrosive hydrochloric acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[4]
-
Organic solvents like dichloromethane are volatile and potentially harmful. Bases such as pyridine and triethylamine are corrosive and have strong odors. All manipulations should be conducted in a well-ventilated fume hood.
References
- 1. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. youtube.com [youtube.com]
- 3. eurjchem.com [eurjchem.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. How does sulfonate ester formation from sulfonyl chloride resemble nucleo.. [askfilo.com]
Advanced Protecting Group Strategies Utilizing 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride
Introduction: A Modern Tool for Complex Syntheses
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and chemo-selectivity. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit robust stability to a wide range of reagents, and not introduce additional synthetic complexities. Arenesulfonyl chlorides have long been a staple for the protection of amines and, to a lesser extent, alcohols. This application note details the strategic use of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly activated arenesulfonyl chloride, as a versatile protecting group. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide or sulfonate ester, offering unique advantages in modern synthetic campaigns.
The strong electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, making this protecting group particularly attractive in medicinal chemistry and drug development.[1][2] Furthermore, these electronic properties render the sulfur atom of the sulfonyl chloride highly electrophilic, facilitating efficient protection of even weakly nucleophilic amines. Crucially, this electron deficiency also activates the resulting sulfonamide or sulfonate ester towards cleavage under specific, mild conditions, addressing the notorious challenge of deprotecting traditional arenesulfonamides which often require harsh reagents.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed, field-proven protocols for the protection and deprotection of primary and secondary amines, as well as alcohols.
Key Advantages of the 4-Chloro-2-(trifluoromethyl)phenylsulfonyl (CTFP) Group
-
High Reactivity: The electron-deficient nature of the aromatic ring leads to a highly electrophilic sulfonyl chloride, ensuring rapid and efficient protection of a wide range of amines and alcohols.
-
Robust Stability: The resulting sulfonamides (CTFP-amides) and sulfonate esters (CTFP-esters) are stable to a broad spectrum of non-nucleophilic reagents, including many acidic and oxidizing conditions.
-
Tunable Lability: The electron-withdrawing substituents facilitate cleavage under milder conditions compared to traditional arenesulfonyl groups like tosyl, allowing for greater functional group tolerance in complex molecules.
-
Favorable Physicochemical Properties: The trifluoromethyl group can enhance the solubility of intermediates in organic solvents and introduce a useful fluorine tag for analytical purposes.
Protection of Functional Groups: Detailed Protocols
The following protocols provide a general framework for the protection of primary and secondary amines and alcohols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of Primary and Secondary Amines
This procedure describes the formation of a 4-chloro-2-(trifluoromethyl)phenylsulfonamide from a primary or secondary amine.
Reaction Scheme:
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine (2.0 eq) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or TEA) to the stirred solution.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial as this compound is moisture-sensitive and will hydrolyze.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.
-
A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
Protocol 2: Protection of Alcohols
This protocol details the formation of a 4-chloro-2-(trifluoromethyl)phenylsulfonate ester from an alcohol. It is important to note that arenesulfonate esters are good leaving groups, and this protection strategy may not be suitable for all synthetic routes.
Reaction Scheme:
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Pyridine (as solvent and base)
-
Base (if not using pyridine as solvent): Triethylamine (TEA) (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere. Alternatively, use anhydrous pyridine as the solvent.
-
Cool the solution to 0 °C.
-
If using DCM as the solvent, add TEA and a catalytic amount of DMAP.
-
Add this compound portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine or TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a catalytic amount of DMAP can significantly accelerate the sulfonylation of sterically hindered or less reactive alcohols.
-
Pyridine is often used as both a base and a solvent for the sulfonylation of alcohols as it is effective in activating the sulfonyl chloride.
Deprotection Strategies: Reclaiming the Functional Group
The enhanced lability of the 4-chloro-2-(trifluoromethyl)phenylsulfonyl (CTFP) group allows for deprotection under conditions that are often milder than those required for traditional sulfonamides. The choice of deprotection method will depend on the overall functional group tolerance of the substrate.
Deprotection of CTFP-Protected Amines
This method is particularly effective for electron-deficient N-arylsulfonamides.[3]
Reaction Scheme:
Materials:
-
CTFP-protected amine (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the CTFP-protected amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trifluoromethanesulfonic acid to the stirred solution.
-
Allow the reaction to warm to room temperature or gently heat to 40-60 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography or other suitable methods.
Trustworthiness of the Protocol: This method relies on the principle that strong acids can protonate the sulfonamide nitrogen, facilitating the cleavage of the N-S bond. The electron-withdrawing nature of the CTFP group makes the nitrogen less basic and the sulfonyl group a better leaving group, enabling the use of a near-stoichiometric amount of a strong acid like TfOH.[3]
This method offers a mild and efficient alternative for the cleavage of both N-aryl and N-alkyl sulfonamides.[4][5][6][7]
Reaction Scheme:
Materials:
-
CTFP-protected amine (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (2.0 - 3.0 eq)
-
Chlorotrimethylsilane (TMSCl) (6.0 - 8.0 eq)
-
Magnesium powder (Mg) (6.0 - 8.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃)
Procedure:
-
To a stirred suspension of magnesium powder in anhydrous THF under an inert atmosphere, add Ti(O-i-Pr)₄.
-
Add TMSCl dropwise to the mixture at room temperature. The mixture should turn black, indicating the formation of low-valent titanium.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the CTFP-protected amine in anhydrous THF to the low-valent titanium reagent.
-
Heat the reaction mixture to 50-60 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Filter the mixture through a pad of Celite® and wash the pad with THF or ethyl acetate.
-
Neutralize the filtrate with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the amine by standard methods.
Expertise & Experience: The in situ generation of a low-valent titanium species creates a potent reducing agent capable of cleaving the robust N-S bond under relatively mild, homogeneous conditions.[4][6] This method is advantageous as it avoids the use of harsh acids or bases and is compatible with a variety of functional groups.[7]
Deprotection of CTFP-Protected Alcohols
The cleavage of sulfonate esters can be challenging. However, the electron-deficient nature of the CTFP group may render the corresponding sulfonate esters susceptible to reductive cleavage.
This protocol is adapted from methods used for the deprotection of tosylate esters and is expected to be effective for the more electron-deficient CTFP-esters.[4][7]
Reaction Scheme:
Materials:
-
CTFP-protected alcohol (1.0 eq)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (2.0 - 3.0 eq)
-
Chlorotrimethylsilane (TMSCl) (6.0 - 8.0 eq)
-
Magnesium powder (Mg) (6.0 - 8.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃)
Procedure:
-
Follow steps 1-3 from Protocol 4 to generate the low-valent titanium reagent.
-
Add a solution of the CTFP-protected alcohol in anhydrous THF to the reagent.
-
Stir the reaction at room temperature or gently heat to 50 °C for 2-16 hours, monitoring by TLC.
-
Upon completion, quench and work up the reaction as described in steps 6-9 of Protocol 4.
-
Purify the resulting alcohol by flash column chromatography.
Data Presentation
Table 1: Comparison of Deprotection Methods for CTFP-Amides
| Deprotection Method | Reagents | Temperature | Typical Reaction Time | Advantages | Limitations |
| Acidic Cleavage | TfOH, DCM/DCE | rt to 60 °C | 2-24 h | Near-stoichiometric reagent, good for N-aryl sulfonamides.[3] | Requires strong acid, may not be suitable for acid-labile substrates. |
| Reductive Cleavage | Ti(O-i-Pr)₄, TMSCl, Mg, THF | 50-60 °C | 2-24 h | Mild, neutral conditions, broad functional group tolerance.[4][6] | Requires stoichiometric amounts of reagents, can be sensitive to air and moisture. |
Visualization of Key Workflows
Protection of a Primary Amine
Caption: Workflow for the protection of an amine with this compound.
Deprotection of a CTFP-Amide via Reductive Cleavage
Caption: Workflow for the deprotection of a CTFP-amide using low-valent titanium.
Conclusion
This compound offers a compelling option for the protection of amines and alcohols in complex organic synthesis. The resulting CTFP-protected derivatives exhibit a favorable balance of stability and tunable lability, allowing for their removal under relatively mild acidic or reductive conditions. The protocols outlined in this application note provide a solid foundation for the implementation of this versatile protecting group strategy in both academic and industrial research settings. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make the CTFP group a valuable addition to the modern synthetic chemist's toolkit, particularly in the realm of medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 5. The Titanium-Mediated Double Reductive Cleavage of Cyclic Sulfonamides for the Synthesis of Aryl Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ti(O-i-Pr)4/Me3SiCl/Mg-mediated reductive cleavage of sulfonamides and sulfonates to amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
"scale-up synthesis of sulfonamides with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"
Application Note & Protocol
Topic: Scale-Up Synthesis of Sulfonamides with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The reaction of a sulfonyl chloride with a primary or secondary amine is the most classical and reliable method for its synthesis.[4][5][6] This application note provides a comprehensive guide for the scale-up synthesis of sulfonamides using this compound, a highly reactive building block frequently used in the development of pharmaceuticals and agrochemicals.[7] We will delve into the underlying chemical principles, provide a detailed and scalable protocol, address critical scale-up challenges, and outline essential safety procedures. The guidance herein is designed to bridge the gap between laboratory-scale synthesis and pilot-plant or manufacturing-scale production, ensuring efficiency, safety, and reproducibility.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides (R-S(=O)₂-NR₂) are considered "privileged structures" in drug discovery.[1] Their unique stereoelectronic properties, including their ability to act as hydrogen bond donors and acceptors and their hydrolytic stability, make them effective bioisosteres for amides.[8][9][10] The specific reagent, this compound, is particularly valuable. The strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly increase the electrophilicity of the sulfur atom, making the sulfonyl chloride moiety exceptionally reactive towards nucleophiles like amines.[7] This enhanced reactivity is advantageous for achieving high conversion but requires careful management during scale-up to control the reaction's exothermic nature.
Mechanistic Rationale and Key Parameter Selection
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a nucleophilic substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][11]
Caption: General reaction scheme for sulfonamide synthesis.
Causality Behind Experimental Choices:
-
Amine Nucleophilicity: The choice of amine dictates reactivity. Primary amines are generally highly reactive.[5] Secondary amines can also be used, though they may react more slowly. Electron-deficient amines, such as anilines with electron-withdrawing substituents, are less nucleophilic and may require more forcing conditions (e.g., higher temperatures or stronger bases) to achieve reasonable reaction rates.[12]
-
Base Selection: The base's primary role is to scavenge the generated HCl.[11]
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Commonly used, effective, and relatively inexpensive. They are non-nucleophilic and do not compete with the substrate amine. At scale, their removal during work-up (extraction into an acidic aqueous phase) is straightforward.
-
Pyridine: Often used in lab-scale synthesis. It can also act as a nucleophilic catalyst. However, its odor, toxicity, and higher boiling point can complicate removal at scale.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic systems but often result in slower reaction rates due to solubility issues. They are, however, inexpensive and easy to remove by filtration.
-
-
Solvent Choice: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and facilitate work-up and product isolation.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are common choices.
-
Scale-Up Considerations: For large-scale operations, factors like boiling point (for reflux and distillation), flash point (safety), and environmental impact are critical. Ethyl acetate is often preferred as a "greener" and effective solvent.
-
-
Temperature Control: This is arguably the most critical parameter for scale-up. The reaction is highly exothermic. Uncontrolled temperature can lead to the formation of impurities and pose a significant safety risk. The reaction is typically initiated at a low temperature (e.g., 0-5 °C), and the sulfonyl chloride is added slowly to allow the reactor's cooling system to dissipate the generated heat.
Scalable Protocol: Synthesis of N-Benzyl-4-chloro-2-(trifluoromethyl)benzenesulfonamide
This protocol details a representative synthesis on a 1 kg scale. All operations should be conducted in a well-ventilated area or fume hood, adhering to strict safety protocols.
Reagent & Equipment Data
| Reagent | CAS No. | MW ( g/mol ) | Density (g/mL) | Moles (mol) | Quantity |
| 4-Chloro-2-(trifluoromethyl) benzene-1-sulfonyl chloride | 2991-42-6 | 276.62 | ~1.6 (solid) | 3.61 | 1.00 kg |
| Benzylamine | 100-46-9 | 107.15 | 0.981 | 3.61 | 387 g (394 mL) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.726 | 4.34 (1.2 eq) | 439 g (605 mL) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 | - | ~15 L |
| Hydrochloric Acid (2M aq.) | 7647-01-0 | - | ~1.03 | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | ~1.07 | - | As needed |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | ~1.2 | - | As needed |
Equipment: 20L jacketed glass reactor with overhead mechanical stirring, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel (or pump for controlled addition).
Step-by-Step Methodology
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with benzylamine (387 g), triethylamine (439 g), and ethyl acetate (5 L).
-
Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
-
Sulfonyl Chloride Solution Preparation:
-
In a separate, dry, nitrogen-purged container, dissolve this compound (1.00 kg) in ethyl acetate (5 L). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before addition.
-
Rationale: Preparing a solution of the sulfonyl chloride allows for a controlled, slow addition, which is critical for managing the reaction exotherm.
-
-
Controlled Addition:
-
Transfer the sulfonyl chloride solution to the dropping funnel or prime the addition pump.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution in the reactor over 2-3 hours.
-
CRITICAL: Maintain the internal reaction temperature at ≤ 10 °C throughout the addition. Adjust the addition rate as necessary to control the temperature. An uncontrolled exotherm is a major safety hazard.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.
-
-
Work-up & Quenching:
-
Cool the reaction mixture back to 10-15 °C.
-
Slowly add water (5 L) to quench the reaction and dissolve the triethylamine hydrochloride salt. A slight exotherm may be observed.
-
Transfer the mixture to a larger separatory funnel or perform a phase-split in the reactor if equipped. Separate the organic layer.
-
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
2M HCl (aq.) (2 x 2.5 L) to remove excess triethylamine and benzylamine.
-
Saturated NaHCO₃ (aq.) (1 x 2.5 L) to neutralize any remaining acid.
-
Saturated NaCl (Brine) (1 x 2.5 L) to reduce the amount of dissolved water in the organic phase.
-
-
Rationale: These washes are essential for removing impurities and byproducts, simplifying the final product isolation.
-
-
Product Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to a volume of ~2 L.
-
The product will likely begin to crystallize. Add heptane or hexane (~4 L) as an anti-solvent to promote further precipitation.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
Collect the solid product by filtration, wash the filter cake with cold heptane/hexane, and dry under vacuum at 40-50 °C to a constant weight.
-
Scale-Up Process Workflow & Troubleshooting
The transition from bench to pilot plant introduces challenges related to physical processes rather than just chemistry.
Caption: Scale-up workflow from reactor setup to final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway Exotherm During Addition | Addition rate is too fast; Inadequate reactor cooling. | Immediately stop the addition. Ensure maximum cooling is applied. If temperature continues to rise, have a quench solution (e.g., cold water or dilute acid) ready for emergency use. |
| Low Yield | Incomplete reaction; Product loss during work-up/extraction; Impure starting materials. | Confirm reaction completion with HPLC before quenching. Check pH of aqueous layers during washes to ensure efficient extraction of impurities. Use an internal standard to quantify product in the organic layer before isolation. |
| Product Fails to Crystallize | Product is too soluble in the solvent system; Presence of oily impurities. | Concentrate the solution further. Add a suitable anti-solvent (e.g., heptane, hexane) slowly. Try scratching the flask or seeding with a small crystal. If impurities are suspected, consider a silica gel plug filtration or re-workup. |
| Formation of Bis-Sulfonylated Amine | (For primary amines) Stoichiometry imbalance; Use of a weak or insufficient amount of base. | Ensure accurate stoichiometry (1.0 eq amine to 1.0 eq sulfonyl chloride). Use at least 1.1-1.2 eq of a tertiary amine base. |
Safety & Handling of this compound
This reagent is corrosive and moisture-sensitive and requires careful handling.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling & Storage:
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[13]
-
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
Application Note: Streamlined One-Pot Synthesis of N-Substituted Sulfonamides using 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its presence in a wide array of therapeutic agents.[1] Acting as a bioisostere for the more metabolically labile amide bond, sulfonamides offer enhanced hydrolytic stability, a greater polar surface area, and an additional hydrogen bond acceptor, which can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The synthesis of sulfonamides is a critical operation in drug discovery, and methods that offer efficiency and diversity are highly sought after.
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a valuable building block for accessing novel sulfonamide-based therapeutics.[3] The molecule's distinct features—a highly reactive sulfonyl chloride group, a strongly electron-withdrawing trifluoromethyl (CF₃) group, and a chlorine atom—provide a trifecta of opportunities for chemical modification and property modulation. The CF₃ group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity.[4]
This application note details a robust, one-pot protocol for the synthesis of a diverse library of N-substituted sulfonamides starting from this compound. One-pot syntheses are advantageous as they reduce reaction time, minimize waste, and avoid the isolation of intermediates that may be unstable.[2][5] This protocol is designed for ease of use in a parallel synthesis format, making it ideal for generating compound libraries for screening in drug discovery campaigns.
Core Principle and Mechanism
The fundamental reaction is a nucleophilic acyl substitution at the sulfur atom. The process is initiated by the attack of a primary or secondary amine (the nucleophile) on the highly electrophilic sulfur atom of the sulfonyl chloride. The strong electron-withdrawing effect of the two sulfonyl oxygens, the chlorine atom, and the trifluoromethyl group on the benzene ring makes the sulfur atom particularly susceptible to nucleophilic attack.[6]
The reaction proceeds through a tetrahedral intermediate. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Caption: General mechanism for sulfonamide synthesis.
Application Protocol: One-Pot Parallel Synthesis of a Sulfonamide Library
This protocol describes a method for the parallel synthesis of multiple sulfonamides in a one-pot fashion using a 24-well plate format, which can be easily scaled as needed.
1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| This compound | 54090-42-5 | 278.60 | Major chemical suppliers | Main building block. Highly reactive and moisture-sensitive. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Major chemical suppliers | Reaction solvent. Must be anhydrous to prevent hydrolysis. |
| Triethylamine (Et₃N) or Pyridine | 121-44-8 | 101.19 | Major chemical suppliers | Non-nucleophilic base to neutralize HCl. Pyridine is often preferred for less reactive amines. |
| Representative Amines (e.g., Benzylamine, Morpholine, Aniline) | Varies | Varies | Major chemical suppliers | A diverse set of primary and secondary amines should be selected. |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Major chemical suppliers | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Major chemical suppliers | For aqueous workup. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Major chemical suppliers | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | Major chemical suppliers | Drying agent. |
2. Experimental Workflow
Caption: Workflow for one-pot parallel sulfonamide synthesis.
3. Detailed Step-by-Step Methodology (per reaction well)
-
Reagent Preparation:
-
In a fume hood, prepare a 0.5 M stock solution of this compound in anhydrous dichloromethane (DCM).
-
To each well of a 24-well plate, add the desired amine (0.12 mmol, 1.2 equivalents).
-
-
Reaction Setup:
-
To each well containing the amine, add anhydrous DCM (1.0 mL) followed by triethylamine (0.15 mmol, 1.5 equivalents).
-
Seal the plate and stir the contents for 5 minutes at room temperature to ensure complete dissolution.
-
-
One-Pot Reaction:
-
Place the reaction plate in an ice-water bath and cool to 0°C.
-
Slowly, add the this compound stock solution (0.2 mL, 0.1 mmol, 1.0 equivalent) to each well.
-
Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the plate from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixtures for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Quench each reaction by adding deionized water (1.0 mL).
-
Transfer the mixture to a labeled separatory funnel (or perform extraction in the well if using appropriate equipment).
-
Extract the aqueous layer with DCM (2 x 1.0 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (1.0 mL), saturated aqueous NaHCO₃ solution (1.0 mL), and brine (1.0 mL).
-
Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Product Isolation:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfonamide product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Confirm the identity and purity of the final products using LC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.
-
Expected Results and Discussion
The success of the sulfonamide formation is highly dependent on the nucleophilicity of the amine. A summary of expected outcomes is presented below.
| Amine Type | Example(s) | Expected Reactivity/Yield | Rationale |
| Primary Aliphatic | Benzylamine | High ( >90%) | Highly nucleophilic and sterically accessible, leading to a fast and clean reaction. |
| Secondary Aliphatic | Morpholine, Piperidine | High ( >90%) | Strong nucleophiles that react readily. |
| Primary Aromatic | Aniline | Moderate to High (70-90%) | Less nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic ring. |
| Electron-Rich Aniline | p-Anisidine | High ( >85%) | The electron-donating group (e.g., -OCH₃) increases the nucleophilicity of the nitrogen atom. |
| Electron-Poor Aniline | p-Nitroaniline | Low to Moderate (<50%) | The strongly electron-withdrawing group (e.g., -NO₂) significantly reduces nitrogen nucleophilicity, slowing the reaction.[7] |
Troubleshooting and Key Considerations:
-
Hydrolysis: The primary competing reaction is the hydrolysis of the sulfonyl chloride by trace moisture.[6] Ensuring all glassware is oven-dried and using anhydrous solvents is paramount to achieving high yields.
-
Steric Hindrance: Highly hindered amines (e.g., 2,6-diisopropylaniline) may react very slowly or not at all. In such cases, elevating the temperature and using a stronger, non-nucleophilic base like DBU may be necessary.
-
Purification: The primary impurity is often the corresponding sulfonic acid (from hydrolysis). This can typically be removed during the basic wash (NaHCO₃) in the workup.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Reactions can be exothermic, especially during the addition of the sulfonyl chloride. Maintain proper temperature control.
Conclusion
This application note provides a streamlined and efficient one-pot protocol for the synthesis of N-substituted 4-chloro-2-(trifluoromethyl)benzenesulfonamides. The method is robust, scalable, and amenable to parallel synthesis, making it an invaluable tool for medicinal chemists and drug discovery professionals aiming to rapidly generate libraries of novel sulfonamide derivatives for biological screening. The straightforward procedure and high potential yields across a range of amine substrates underscore its utility in accelerating early-stage drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in sulfonamide reaction with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"
A Guide to Troubleshooting Low Yields with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during sulfonamide synthesis, with a specific focus on reactions involving this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower your experimental success.
Introduction: The Chemistry of Sulfonamide Formation
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The most common and direct method for this transformation is the reaction of a primary or secondary amine with a sulfonyl chloride, such as this compound, typically in the presence of a base.[2][3][4]
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[5][6] A base, often a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][7][8]
The specific reagent, this compound, presents unique considerations. The electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly activates the sulfonyl chloride moiety, making it highly reactive towards nucleophiles.[9] While this heightened reactivity can be advantageous, it also increases the susceptibility to side reactions if conditions are not carefully controlled.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to low yields in your sulfonamide synthesis.
Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?
A1: Low yield is a frequent challenge and can often be traced back to the quality of your reagents and the reaction setup. Here is a systematic checklist to begin your troubleshooting process:
-
Reagent Purity and Integrity:
-
This compound: This reagent is highly sensitive to moisture.[10][11] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of low yield, as the sulfonic acid is unreactive towards the amine under these conditions.[10][11] Always use a freshly opened bottle or consider purifying the sulfonyl chloride if it has been stored for an extended period.
-
Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[10]
-
Solvent: The presence of water in your solvent will promote the hydrolysis of the sulfonyl chloride.[10][11] Always use anhydrous (dry) solvents.
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, verify its purity and ensure it is dry.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1 to 1.5 equivalents).[10]
-
Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10][11] If the reaction is sluggish due to a less nucleophilic amine, gentle heating might be necessary. However, be aware that excessive heat can promote side reactions.[10]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of reagents by atmospheric moisture.[10][11]
-
Q2: I've confirmed my reagents are pure and my setup is anhydrous, but the yield is still poor. What are the likely side reactions?
A2: If reagent quality is not the issue, consider the possibility of competing chemical pathways. With a reactive sulfonyl chloride like this compound, several side reactions can occur:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this is the most common side reaction. Even trace amounts of water can convert your starting material into the unreactive sulfonic acid.[11]
-
Solution: Rigorously dry all glassware, solvents, and reagents. Performing the reaction under a positive pressure of an inert gas is best practice.
-
-
Reaction with the Solvent: Ensure your chosen solvent is inert. Protic solvents, for instance, can react with the sulfonyl chloride.[11]
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it is possible for the initial sulfonamide product to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This leads to the formation of a bis-sulfonylated byproduct.
-
Solution: This can often be mitigated by the slow, dropwise addition of the sulfonyl chloride solution to the solution of the amine and base.[7] This maintains a low concentration of the sulfonyl chloride, favoring the desired reaction.
-
Q3: My amine is sterically hindered or has electron-withdrawing groups, and the reaction is not proceeding to completion. What adjustments can I make?
A3: The nucleophilicity of the amine is a critical factor. Steric hindrance around the nitrogen atom or the presence of electron-withdrawing groups on the amine can significantly slow down the reaction rate.[11]
-
More Forcing Conditions:
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Stronger Base: While common bases like triethylamine and pyridine are often sufficient, a stronger, non-nucleophilic base might be required for less reactive amines.
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 24-48 hours) may be enough to drive it to completion.
-
-
Alternative Reagents:
-
In some challenging cases, converting the amine to a more reactive nucleophile, such as an N-silylamine, can facilitate the reaction. N-silylamines have been shown to react efficiently with sulfonyl chlorides.[12]
-
Q4: I seem to be losing a significant amount of my product during the workup and purification. What are some best practices?
A4: Product loss during isolation is a common pitfall. Sulfonamides can have varying solubilities, and their acidic N-H proton can complicate extractions.
-
Aqueous Workup:
-
pH Adjustment: The N-H proton of a sulfonamide is weakly acidic. During an aqueous workup, if the aqueous layer is too basic, your product may be deprotonated and become water-soluble, leading to loss. Conversely, if the aqueous layer is too acidic, any unreacted amine will be protonated and move into the aqueous phase. Careful adjustment of the pH is key.
-
Multiple Extractions: If your product has some solubility in the aqueous phase, performing multiple extractions with your organic solvent will maximize recovery.[11]
-
-
Purification:
-
Crystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification method.[2]
-
Chromatography: If crystallization is not feasible, column chromatography is a standard alternative. A careful selection of the solvent system is necessary to achieve good separation from any unreacted starting materials or byproducts.
-
Experimental Protocols & Data
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or another suitable anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Solvent and Base Selection Guide
The choice of solvent and base is critical for the success of the reaction. The following table provides a summary of common choices and their properties.
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent, dissolves most reactants. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Can be a good choice, ensure it is peroxide-free. |
| Acetonitrile | 37.5 | 82 | A more polar aprotic solvent. |
| Toluene | 2.4 | 111 | Useful for reactions requiring higher temperatures. |
| Base | pKa of Conjugate Acid | Notes |
| Pyridine | 5.25 | Common, can also act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.75 | A stronger, non-nucleophilic base, widely used. |
| Diisopropylethylamine (DIPEA) | 10.75 | A sterically hindered, non-nucleophilic base. |
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your reaction, the following workflow diagram outlines a systematic approach to troubleshooting low yields.
Caption: A troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. youtube.com [youtube.com]
- 6. 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for challenges related to the purification of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and professionals in drug development who are handling this reactive intermediate. Here, we address common issues encountered after synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental decisions.
Introduction: Understanding the Challenge
This compound is a highly reactive and valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the electron-withdrawing nature of the trifluoromethyl and chloro groups, which activates the sulfonyl chloride moiety for nucleophilic attack.[1] However, this high reactivity is also the primary source of purification challenges. The compound is acutely sensitive to moisture, leading to hydrolysis and the formation of the corresponding sulfonic acid, which is often the main impurity.[1][3] This guide provides a structured approach to troubleshooting the purification process, ensuring you obtain a product of high purity for subsequent applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, offering expert insights and actionable solutions.
Question 1: My crude product is a persistent yellow oil that refuses to solidify. What are the likely causes and how can I induce crystallization?
Answer: This is a frequent issue often caused by the presence of impurities that disrupt the formation of a stable crystal lattice. Residual solvents from the work-up or side products from the synthesis can act as crystallization inhibitors.
-
Causality: The primary culprits are often the corresponding sulfonic acid (from hydrolysis), unreacted starting materials, or disulfide byproducts.[3] Even trace amounts of chlorinated solvents used during extraction can be difficult to remove and may result in an oily product.[4]
-
Solutions:
-
High-Vacuum Solvent Removal: Ensure all volatile solvents are thoroughly removed. Gently warming the flask on a rotary evaporator followed by exposure to a high-vacuum line can be effective.
-
Trituration: This technique is excellent for removing soluble impurities from an insoluble product. Add a solvent in which your desired sulfonyl chloride is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the oil vigorously with the solvent. The desired product should solidify, at which point it can be isolated by filtration.
-
Aqueous Wash: If the primary impurity is the sulfonic acid, a carefully executed aqueous wash can be effective. Dissolve the crude oil in a water-immiscible organic solvent (like dichloromethane) and wash with ice-cold water or a saturated sodium bicarbonate solution to remove the acidic impurity.[5][6] Be aware that this step introduces water and must be performed quickly at low temperatures to minimize hydrolysis of the desired product.[3][6]
-
Question 2: My post-reaction analysis (TLC/NMR) shows a significant amount of a highly polar byproduct. I suspect it's the sulfonic acid. How can I prevent its formation and remove it from my crude product?
Answer: Your suspicion is almost certainly correct. The formation of 4-chloro-2-(trifluoromethyl)benzenesulfonic acid via hydrolysis is the most common impurity issue in sulfonyl chloride synthesis and purification.[3]
-
Prevention is Key:
-
Strict Anhydrous Conditions: The most critical preventative measure is the rigorous exclusion of moisture throughout the synthesis and work-up. Use oven-dried glassware and anhydrous solvents.[3][5] Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[5]
-
Controlled Quenching: Quench the reaction by pouring it onto crushed ice or into ice-cold water.[3][6] The low temperature significantly slows the rate of hydrolysis for the sulfonyl chloride product, which often has low solubility in cold aqueous media and may precipitate, protecting it from further degradation.[7][8][9]
-
-
Removal Strategies:
-
Aqueous Extraction: The sulfonic acid is significantly more water-soluble than the sulfonyl chloride. A wash with ice-cold water or brine can selectively pull the sulfonic acid into the aqueous layer.[3] For some aryl sulfonyl chlorides, scrubbing the crude product with an aqueous HCl solution has proven effective at removing the sulfonic acid impurity.[3]
-
Precipitation/Recrystallization: If the sulfonyl chloride is a solid, recrystallization is a powerful purification method. A patent for the related isomer, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, suggests using a solvent system like ethyl acetate/n-hexane or petroleum ether.[10]
-
Question 3: I'm attempting column chromatography, but my TLC plates are streaky, and I'm getting poor recovery. Is my product degrading on the silica gel?
Answer: Yes, this is a well-documented problem. Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can catalyze the hydrolysis of sensitive compounds like sulfonyl chlorides.[11] This on-column degradation leads to streaking on TLC (as the sulfonic acid byproduct is very polar) and low recovery of the desired product.[4]
-
Causality: The acidic nature of silica provides a proton source that facilitates the hydrolytic cleavage of the sulfonyl chloride bond, converting your product into the sulfonic acid directly on the column.[11]
-
Solutions:
-
Neutralized Silica Gel: The most effective solution is to neutralize the silica gel before use. This can be done by preparing the column slurry in an eluent containing a small amount of a tertiary amine, such as 0.5-1% triethylamine.[11] This amine base deactivates the acidic silanol sites, creating a more inert stationary phase.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like Florisil or basic alumina.[11]
-
Solvent System Selection: Use a non-polar eluent system whenever possible, such as hexanes and ethyl acetate, to minimize the contact time of your polar product with the stationary phase.[12]
-
Avoid Chromatography: If possible, prioritize non-chromatographic methods like recrystallization or trituration to avoid potential degradation issues altogether.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
This table provides starting points for developing purification protocols. Ratios should be optimized based on empirical TLC analysis.
| Purification Method | Solvent System | Polarity | Notes and Rationale |
| Recrystallization | Ethyl Acetate / Hexanes | Medium / Non-polar | A common and effective system for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy. |
| Toluene / Heptane | Non-polar | Good for less polar solids. Toluene provides good solvating power when hot, while heptane acts as the anti-solvent. | |
| Dichloromethane / Hexanes | Medium / Non-polar | Suitable for solids that are highly soluble in chlorinated solvents. | |
| Column Chromatography | Hexanes / Ethyl Acetate | Non-polar to Medium | A standard choice for normal-phase chromatography. Start with a low percentage of ethyl acetate and gradually increase the polarity.[12] |
| Dichloromethane / Hexanes | Non-polar | Useful for resolving less polar compounds. | |
| Dichloromethane / Methanol | Medium to Polar | Reserved for more polar sulfonyl chlorides or their derivatives. Use with neutralized silica. A gradient of 0-10% methanol is typical. |
Experimental Protocols
Protocol 1: General Procedure for Cold Aqueous Work-up
This protocol is designed to minimize hydrolysis when transitioning from a reaction mixture to an organic extract.
-
Preparation: Prepare a beaker or flask containing a sufficient amount of crushed ice, large enough to accommodate your entire reaction mixture.
-
Quenching: While stirring vigorously, slowly pour the crude reaction mixture directly onto the crushed ice. The sulfonyl chloride may precipitate as a solid or oil.[6]
-
Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic layers. To remove acidic impurities, wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
This protocol prevents on-column degradation of the acid-sensitive sulfonyl chloride.
-
Eluent Preparation: Based on TLC analysis, prepare your chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine to a final concentration of 0.5% (v/v).[11]
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the neutralized eluent and swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack a uniform bed.
-
Equilibration: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure the entire stationary phase is equilibrated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the neutralized eluent and load it onto the column.
-
Elution: Run the chromatography using the neutralized eluent, collecting fractions and monitoring by TLC.
Visualization: Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the state of the crude product and the nature of the impurities.
Caption: Decision workflow for purifying crude sulfonyl chloride.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and safe execution of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and how does temperature play a critical role in each?
A1: There are two main synthetic routes for this compound, each with distinct temperature control requirements.
-
Direct Chlorosulfonation: This method involves the reaction of 4-chloro-2-(trifluoromethyl)benzene with chlorosulfonic acid.[1] It is a highly exothermic reaction that requires careful temperature management to prevent the formation of byproducts and ensure safety.[2] The initial addition of the aromatic compound to chlorosulfonic acid should be performed at a low temperature, typically between 0-5°C, to control the initial exotherm.[3] After the initial addition, the reaction temperature is often raised to complete the reaction, with specific temperatures depending on the substrate and scale.[3]
-
Sandmeyer-type Reaction: This multi-step pathway involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline, followed by a reaction with sulfur dioxide in the presence of a copper salt.[4][5] The diazotization step is highly temperature-sensitive and must be carried out at low temperatures, typically between -5°C and 5°C, to prevent the decomposition of the diazonium salt.[5] The subsequent sulfonylation reaction is also conducted at controlled, often low, temperatures to ensure the selective formation of the desired sulfonyl chloride.[5][6]
Q2: I'm observing the formation of a significant amount of the corresponding sulfonic acid as an impurity. What is the cause, and how can I minimize it?
A2: The presence of the corresponding sulfonic acid is a common issue and is primarily due to the hydrolysis of the sulfonyl chloride product.[7][8] Sulfonyl chlorides are highly reactive towards nucleophiles, including water.[8][9]
Causality and Prevention:
-
Moisture Sensitivity: this compound is moisture-sensitive and will react with water to form the sulfonic acid and hydrochloric acid.[9][10] It is crucial to maintain anhydrous conditions throughout the synthesis, workup, and storage.[7][9] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Controlled Quenching: The quenching step, where the reaction mixture is added to water or ice, is a critical point where hydrolysis can occur.[7] This should be done slowly and at a low temperature (0-5°C) to minimize the hydrolysis of the desired product.[3] Vigorous stirring during quenching is also important to dissipate heat and ensure rapid precipitation of the product.
-
Aqueous Workup: For some aryl sulfonyl chlorides with low water solubility, a carefully controlled aqueous workup can paradoxically help in purification. The product may precipitate out of the aqueous medium, which can protect it from extensive hydrolysis.[4][7]
Q3: My reaction is sluggish and incomplete, even after extended reaction times. What adjustments can I make to the temperature profile?
A3: A sluggish reaction can be due to insufficient activation energy. While low temperatures are necessary during the initial stages to control exothermicity, a higher temperature is often required to drive the reaction to completion.[3][11]
Troubleshooting Steps:
-
Two-Stage Temperature Profile: For direct chlorosulfonation, a common strategy is a two-stage temperature profile.
-
Addition Phase: Slowly add the 4-chloro-2-(trifluoromethyl)benzene to the chlorosulfonic acid at a low temperature (e.g., 0-20°C) to manage the initial exothermic reaction.[3]
-
Reaction Phase: After the addition is complete, gradually increase the temperature to a range of 50-90°C to ensure the reaction proceeds to completion.[3][12] The optimal temperature and duration will depend on the specific substrate and scale.
-
-
Reaction Monitoring: It is essential to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][13][14] This data will provide clear evidence of starting material consumption and product formation, allowing for informed adjustments to the reaction time and temperature.
Q4: What are the key safety precautions I must take when working with chlorosulfonic acid at different temperatures?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance that poses significant health hazards.[15][16][17][18] Its reactivity and the potential for hazardous reactions increase with temperature.
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[15][19] Work in a well-ventilated fume hood is mandatory.[9]
-
Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes of hydrochloric and sulfuric acid.[16][17][18] Ensure all glassware is scrupulously dry and avoid any contact with moisture.
-
Thermal Hazards: The reaction is highly exothermic.[2] Use an ice bath to control the temperature during the addition of reagents.[3] A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Decomposition: At elevated temperatures, chlorosulfonic acid can decompose, releasing toxic fumes of hydrogen chloride and sulfur oxides.[18][20]
-
Spill Management: Have appropriate spill control materials readily available, such as a neutralizing agent (e.g., sodium bicarbonate) and an absorbent material.
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Sulfonyl Chloride | 1. Incomplete reaction. 2. Product hydrolysis during workup. 3. Formation of disulfonated byproducts. | 1. Increase the reaction temperature after the initial addition phase (e.g., to 50-90°C) and monitor for completion.[3][12] 2. Perform the quench at low temperature (0-5°C) with vigorous stirring.[3] Ensure all workup steps are performed quickly. 3. Use a controlled excess of chlorosulfonic acid and avoid excessively high reaction temperatures.[3] |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities (e.g., unreacted starting material, sulfonic acid). 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent or by distillation under reduced pressure.[21] 2. Ensure the product is thoroughly dried under vacuum. |
| Formation of Diaryl Sulfone Byproducts | 1. High reaction temperatures. | 1. Maintain a lower reaction temperature. The formation of diaryl sulfone is favored at higher temperatures where the initially formed sulfonyl chloride can react with another molecule of the starting aromatic compound.[3] |
| Dark Reaction Mixture or Product | 1. Decomposition of starting materials or product at high temperatures. 2. Reaction with impurities. | 1. Maintain the recommended temperature profile. Avoid localized overheating. 2. Use high-purity starting materials and solvents. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Direct Chlorosulfonation
Materials:
-
4-Chloro-2-(trifluoromethyl)benzene
-
Chlorosulfonic acid
-
Ice
-
Water (deionized)
-
Dichloromethane (DCM, anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (3-4 molar equivalents). Begin stirring and cool the acid to 0-5°C.
-
Slow Addition: Add 4-chloro-2-(trifluoromethyl)benzene (1 molar equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. [3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60°C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry. Ensure the temperature of the quenching mixture remains between 0-5°C. [3]
-
Extraction: A white precipitate may form. Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or vacuum distillation.
Workflow Visualization
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.se [fishersci.se]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 15. macro.lsu.edu [macro.lsu.edu]
- 16. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 17. echemi.com [echemi.com]
- 18. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. echemi.com [echemi.com]
- 20. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 21. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
"side reactions of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with secondary amines"
<Technical Support Center
Topic: Side Reactions of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride with Secondary Amines For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the technical support guide for reactions involving this compound. This document is structured to provide direct, actionable advice to troubleshoot and optimize your sulfonamide synthesis, focusing on the common challenges and side reactions encountered when working with secondary amines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding sulfonamide formation.
Q1: My reaction yield is very low. What are the first things I should check?
A1: Low yield is a frequent issue that typically points to problems with reagents or reaction conditions.[1] Start by verifying the following:
-
Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the corresponding, unreactive sulfonic acid.[2][3] Always use a fresh bottle or a recently purified batch of this compound. Ensure your secondary amine and any base used (e.g., triethylamine, pyridine) are pure and, crucially, anhydrous.[2][3]
-
Anhydrous Conditions: The presence of water is detrimental. Use dry solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.[2]
-
Stoichiometry: Double-check your molar ratios. A common practice is to use a slight excess (1.1-1.5 equivalents) of the amine or base to ensure the reaction goes to completion and to neutralize the HCl byproduct.[2][4]
Q2: I see multiple spots on my TLC plate, even after the reaction should be complete. What are they?
A2: The primary culprits for multiple spots are typically unreacted starting materials or the formation of a key side product.
-
Starting Materials: The sulfonyl chloride or amine may remain if the reaction is sluggish due to low temperature, insufficient time, or steric hindrance.
-
Hydrolysis Product: The most common side product is 4-chloro-2-(trifluoromethyl)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water. This spot is often polar and may streak on silica gel TLC plates. An aqueous basic wash during workup can typically remove it.
Q3: How does the choice of base and solvent impact potential side reactions?
A3: The base and solvent are critical parameters that dictate reaction efficiency and selectivity.[1][3]
-
Base: The base neutralizes the HCl generated during the reaction.[4] For secondary amines, tertiary amine bases like triethylamine (TEA) or pyridine are standard. Pyridine can sometimes act as a nucleophilic catalyst. The base must be non-nucleophilic enough to not compete with your secondary amine but strong enough to scavenge the acid.[3]
-
Solvent: The solvent must be inert and capable of dissolving all reactants.[3] Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. Protic solvents like alcohols are incompatible as they can react with the sulfonyl chloride to form sulfonate esters.
Q4: The reaction is highly exothermic upon adding the sulfonyl chloride. Is this normal and can it cause problems?
A4: Yes, the reaction between a sulfonyl chloride and an amine is often exothermic. Uncontrolled exotherms can promote side reactions and decomposition. The standard and highly recommended procedure is to cool the solution of the amine and base (typically to 0 °C) before slowly adding the sulfonyl chloride, either neat or as a solution in the reaction solvent.[3] This ensures the reaction temperature remains controlled, minimizing byproduct formation.[3]
Part 2: Troubleshooting Guide: Problem & Solution
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded Sulfonyl Chloride: The reagent has hydrolyzed to sulfonic acid due to improper storage or exposure to moisture.[2][3] 2. Sterically Hindered Amine: A bulky secondary amine may react very slowly. 3. Insufficient Base: The generated HCl is not being effectively neutralized, protonating the secondary amine and rendering it non-nucleophilic. | 1. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Confirm purity via NMR or LC-MS. 2. Increase the reaction temperature (e.g., from 0 °C to room temperature or gentle heating to 40-50 °C) and extend the reaction time. Monitor progress by TLC or LC-MS. 3. Ensure at least one equivalent of base is present for each equivalent of sulfonyl chloride. A slight excess (1.2 eq) is often beneficial.[2] |
| Product is Difficult to Purify | 1. Residual Sulfonic Acid: The hydrolysis byproduct is co-purifying with your desired sulfonamide. 2. Product is an Oil: The sulfonamide may be inherently non-crystalline, or impurities are preventing crystallization. | 1. During workup, wash the organic layer thoroughly with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct. 2. Purify via column chromatography. If the product remains an oil, attempt to solidify it by dissolving in a minimal amount of a solvent like DCM and precipitating with a non-polar solvent like hexanes. |
| Reaction Stalls Before Completion | 1. Reversible Reaction/Equilibrium: While less common for sulfonamide formation, it can occur if conditions are not optimal. 2. Precipitation of Reagents: The amine hydrochloride salt may precipitate out of solution if the solvent polarity is too low, effectively removing the base from the reaction. | 1. Ensure a sufficient excess of the base is used to drive the reaction forward by consuming the HCl byproduct.[5] 2. Switch to a more polar aprotic solvent (e.g., from DCM to THF or Acetonitrile) to improve the solubility of all species. |
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing low-yield reactions.
Caption: A troubleshooting workflow for diagnosing low yields in sulfonamide synthesis.[1]
Part 3: Key Side Reactions & Mechanisms
Understanding the potential side reactions is key to preventing them. The primary reaction is the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
Diagram: Main Reaction vs. Primary Side Reaction
Caption: The desired sulfonylation reaction versus the competing hydrolysis side reaction.
-
Desired Reaction (Sulfonylation): The lone pair of the secondary amine nitrogen attacks the sulfur atom of the sulfonyl chloride. The departure of the chloride ion and subsequent deprotonation by a base yields the stable tertiary sulfonamide and the hydrochloride salt of the base. This is the classic Schotten-Baumann reaction condition.[6]
-
Side Reaction (Hydrolysis): If water is present in the reaction mixture (from wet solvent, reagents, or atmosphere), it can act as a nucleophile.[2] Water will attack the sulfonyl chloride to produce the corresponding 4-chloro-2-(trifluoromethyl)benzenesulfonic acid and HCl.[7] This sulfonic acid is unreactive towards amines under these conditions and represents a loss of your starting material, directly reducing the yield.
Part 4: Recommended Baseline Protocol
This protocol provides a robust starting point for the synthesis of a sulfonamide from this compound and a generic secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 eq) and anhydrous DCM to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove sulfonic acid and excess HCl)
-
Water
-
Brine
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization, as appropriate for the product's physical properties.
Experimental Workflow Diagram
References
Technical Support Center: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride during experimental workup. As a highly reactive electrophile, this sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. However, its susceptibility to hydrolysis presents a common challenge, leading to the formation of the corresponding sulfonic acid, which can complicate purification and reduce yields. This guide offers practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a polar, water-soluble impurity in my crude product after an aqueous workup. Could this be the sulfonic acid byproduct from the hydrolysis of my sulfonyl chloride?
A1: Yes, it is highly probable. This compound readily reacts with water to form 4-chloro-2-(trifluoromethyl)benzenesulfonic acid.[1] This sulfonic acid is significantly more polar and water-soluble than the parent sulfonyl chloride. The presence of both a chloro and a trifluoromethyl group, which are electron-withdrawing, can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.[2]
Initial Identification Checklist:
-
TLC Analysis: The sulfonic acid will appear as a baseline spot in many common non-polar solvent systems (e.g., hexanes/ethyl acetate).
-
Solubility: The impurity will likely be highly soluble in the aqueous layer of your extraction.
-
NMR Spectroscopy: In ¹H NMR, the aromatic protons adjacent to the sulfonate group will show a downfield shift compared to the sulfonyl chloride. You may also observe a broad peak for the acidic proton of the sulfonic acid.[3][4]
Q2: What are the primary factors that promote the hydrolysis of this compound during workup?
A2: The hydrolysis of arylsulfonyl chlorides is influenced by several factors that you can control during your workup procedure:
-
Presence of Water: This is the most critical factor. Any exposure to water, including atmospheric moisture, can lead to hydrolysis.[5]
-
pH of the Aqueous Phase: Both acidic and basic conditions can catalyze the hydrolysis of sulfonyl chlorides. The reaction mechanism can vary with pH, but both extremes tend to accelerate the rate of hydrolysis.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Performing extractions and washes at elevated temperatures will exacerbate the problem.
-
Reaction Time: Prolonged exposure to aqueous conditions will naturally lead to a greater extent of hydrolysis.
-
Solvent Choice: The solubility of the sulfonyl chloride in the organic and aqueous phases plays a role. If the sulfonyl chloride has some solubility in the aqueous phase, it will be more susceptible to hydrolysis.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield of the Desired Sulfonamide/Sulfonate Ester Product
If you are experiencing low yields, it is crucial to systematically evaluate each stage of your process. Hydrolysis of the starting sulfonyl chloride is a frequent culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Recommended Actions:
-
Verify Reactant Quality: Ensure your this compound is fresh and has been stored under anhydrous conditions. Older reagents may have already partially hydrolyzed.
-
Optimize Workup Conditions:
-
Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).
-
Controlled Quenching: Quench the reaction by adding the reaction mixture to ice-cold water or a saturated aqueous solution of a neutral salt like sodium chloride. This dissipates heat and can sometimes precipitate the product, protecting it from further hydrolysis.[7]
-
pH Control: If acidic or basic washes are required, keep the contact time to a minimum and maintain a low temperature. For washes to remove excess amine, a dilute acid wash (e.g., 1M HCl) is common. For removal of acidic byproducts, a dilute base wash (e.g., saturated sodium bicarbonate) can be used. Be aware that basic conditions, in particular, can accelerate hydrolysis.[6]
-
-
Consider a Non-Aqueous Workup: If your product and reaction byproducts allow, a non-aqueous workup can be highly effective. This may involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by solvent evaporation.
Issue 2: Difficulty in Separating the Product from the Sulfonic Acid Byproduct
The high polarity of 4-chloro-2-(trifluoromethyl)benzenesulfonic acid can make its removal from a desired, also potentially polar, product challenging.
Strategies for Separation:
-
Aqueous Extraction: The sulfonic acid is highly water-soluble. Multiple washes with water or brine can effectively remove it from the organic layer.
-
Base Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, will deprotonate the sulfonic acid, forming the even more water-soluble sulfonate salt, which will be efficiently extracted into the aqueous phase. Caution: Perform this wash quickly and at a low temperature to minimize base-catalyzed hydrolysis of the remaining sulfonyl chloride.
-
Precipitation/Crystallization: For some arylsulfonyl chlorides that are solids and have low water solubility, pouring the reaction mixture into a large volume of cold water can cause the product to precipitate, leaving the sulfonic acid in the aqueous phase.[1][7] The solid can then be collected by filtration.
Illustrative Workflow for an Aqueous Workup:
Caption: A typical aqueous workup protocol to minimize hydrolysis.
Quantitative Analysis of Hydrolysis
To optimize your workup and assess its effectiveness, it is beneficial to quantify the amount of sulfonic acid byproduct.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Separates the sulfonyl chloride and sulfonic acid based on their different polarities. | Highly sensitive and quantitative. Can be used for in-process control.[8][9] | Requires method development and access to an HPLC system. |
| ¹H NMR Spectroscopy | The chemical shifts of the aromatic protons will be different for the sulfonyl chloride and the sulfonic acid, allowing for integration and quantification. | Rapid analysis of the crude product mixture. Provides structural information.[5][10] | Lower sensitivity compared to HPLC. May require an internal standard for accurate quantification. |
Example HPLC Method Development Starting Point:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both compounds absorb (e.g., around 254 nm).
The more polar sulfonic acid will elute earlier than the less polar sulfonyl chloride.
Expert Recommendations to Minimize Hydrolysis
-
Work Anhydrously: The best defense is a good offense. Whenever possible, use dry solvents and reagents and conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature is Key: Always perform your aqueous workup at low temperatures (0-5 °C). Use pre-chilled solutions and an ice bath.
-
Speed is Your Friend: Minimize the time your reaction mixture is in contact with aqueous solutions. Have everything you need for the workup ready before you start.
-
Strategic Quenching: For reactions that are sensitive to water, quenching with a saturated aqueous solution of ammonium chloride can be a milder alternative to pure water.[11]
-
For Solid Products: If your desired product is a solid, inducing precipitation by quenching in cold water can be a very effective purification strategy that simultaneously protects the product from hydrolysis.[1][7]
By understanding the principles of sulfonyl chloride hydrolysis and implementing these practical strategies, you can significantly improve the outcome of your experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | 32333-53-2 | Benchchem [benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Solubility of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support guide for 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. We understand that achieving consistent and effective dissolution of this reagent is critical for reaction success, kinetics, and overall yield. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome solubility challenges.
Introduction: The Solubility Challenge
This compound is a valuable building block in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. As a low-melting solid, its dissolution in organic solvents is a prerequisite for its use in homogenous reaction mixtures.[1][2] However, its solubility is governed by a delicate balance between the polarity of the sulfonyl chloride group and the largely non-polar, halogenated aromatic ring. The primary challenge arises from the high reactivity of the sulfonyl chloride functional group, which is susceptible to hydrolysis and solvolysis, particularly with protic solvents or residual moisture.[3][4] This guide will help you navigate these challenges to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on the "like dissolves like" principle, this compound is most soluble in anhydrous aprotic organic solvents.[5] Its solubility is favorable in halogenated hydrocarbons and some polar aprotic solvents. Good candidates for dissolution include dichloromethane (DCM), chloroform, acetonitrile, and ethyl acetate.[6][7] It is expected to have limited solubility in non-polar hydrocarbon solvents like hexane or cyclohexane and is reactive with protic solvents.[8]
Q2: I'm using a recommended solvent like DCM, but the compound is dissolving very slowly or not at all. What could be the issue?
Several factors could be at play:
-
Temperature: At ambient or cooler temperatures, the dissolution rate can be slow. Consider gentle warming to increase kinetic energy and break the crystal lattice structure.
-
Solvent Volume: You may be attempting to create a solution that is near or above its saturation point. Try increasing the solvent volume.
-
Purity: Impurities in the sulfonyl chloride can sometimes affect solubility. Ensure you are using a high-purity reagent.
-
Moisture: Although DCM is aprotic, residual moisture can cause hydrolysis, leading to the formation of the corresponding sulfonic acid, which may have different solubility characteristics and could precipitate.[3]
Q3: Can I use protic solvents like ethanol, methanol, or water to dissolve the compound?
No, this is strongly discouraged. The sulfonyl chloride group is highly electrophilic and will react readily with nucleophilic protic solvents like alcohols and water.[9] This reaction, known as solvolysis or hydrolysis, will consume your starting material to form the corresponding sulfonate ester or sulfonic acid, respectively, rendering it useless for your intended subsequent reaction.[10]
Q4: I noticed fumes and the solution became warm upon adding the solvent. Is this a cause for concern?
This indicates a chemical reaction is occurring. The most likely cause is the reaction of the sulfonyl chloride with moisture present in your solvent or glassware. This hydrolysis reaction is exothermic and liberates hydrogen chloride (HCl) gas.[11][12] While common if conditions are not strictly anhydrous, it signifies consumption of your reagent. To prevent this, always use freshly dried, anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[13]
Q5: My compound dissolved perfectly, but the solution turned cloudy after a few minutes. What happened?
This is a classic sign of hydrolysis from atmospheric moisture.[3] Even a clear solution can become cloudy as the sulfonyl chloride reacts with moisture from the air to form the less soluble 4-chloro-2-(trifluoromethyl)benzenesulfonic acid. To prevent this, it is critical to maintain an inert atmosphere over the solution at all times.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a focus on root cause analysis and providing robust solutions.
Issue 1: Persistent Insolubility or Extremely Slow Dissolution
-
Root Cause Analysis: The primary cause is often a mismatch between the solute's polarity and the solvent's properties, or insufficient energy to overcome the compound's crystal lattice energy.
-
Solutions & Rationale:
-
Systematic Solvent Screening: Do not rely on a single solvent. Perform small-scale qualitative tests with a range of anhydrous solvents. (See Protocol 1).
-
Thermal Assistance: Gently warm the mixture to 30-40°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute. Caution: Do not overheat, as sulfonyl chlorides can decompose at elevated temperatures.[12]
-
Mechanical Agitation (Sonication): Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart the solid material, dramatically increasing the surface area available for dissolution. This is often more effective and less thermally destructive than heating.
-
Co-Solvent System: If a single solvent does not provide the desired properties (e.g., polarity for dissolution vs. compatibility with reaction conditions), a co-solvent system can be effective. For example, adding a small amount of a more polar aprotic solvent like acetonitrile to a less polar one like toluene might improve solubility.
-
Issue 2: Solution Becomes Hazy or Forms a Precipitate
-
Root Cause Analysis: This is almost always due to contamination with water, leading to the formation of the insoluble sulfonic acid byproduct.[3]
-
Solutions & Rationale:
-
Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or one that has been properly dried (e.g., over molecular sieves).
-
Proper Glassware Preparation: All glassware must be thoroughly dried before use, preferably by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of inert gas.
-
Maintain an Inert Atmosphere: Once the solvent is added, ensure the vessel is sealed and maintained under a positive pressure of nitrogen or argon. Use septa and syringes for any subsequent additions. This prevents the ingress of atmospheric moisture.[14]
-
Workflow for Troubleshooting Dissolution Issues
Caption: Troubleshooting workflow for dissolution issues.
Section 3: Data Summary & Solvent Selection
Choosing the correct solvent is the most critical step. The following table provides a general guide. Note that quantitative solubility data for this specific compound is not widely published; these recommendations are based on the known behavior of similar sulfonyl chlorides.[7]
| Solvent Class | Examples | Expected Solubility/Compatibility |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Highly Recommended: Generally provides good solubility and is inert. The solvent of choice for many applications.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good to Moderate: Good solvating power. Use with caution as THF can contain peroxides and water if not properly stored/dried.[15] |
| Aprotic Polar | Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Good: Often effective, but ensure they are rigorously anhydrous. Good for subsequent reactions with nucleophiles.[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low: Solubility may be limited. Can be useful for reactions run at higher temperatures.[5] |
| Non-polar Hydrocarbons | Hexanes, Cyclohexane, Pentane | Poor/Insoluble: Generally poor solvents for this polar compound.[8] |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | DO NOT USE (Reactive): Will cause rapid decomposition (solvolysis) of the sulfonyl chloride.[16] |
Decision Tree for Solvent Selection
Caption: Decision tree for selecting a suitable solvent.
Section 4: Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Screening
This method provides a quick assessment of solubility in various solvents.[7]
-
Preparation: Arrange a series of clean, dry test tubes.
-
Aliquot Compound: Add approximately 10-20 mg of this compound to each test tube.
-
Solvent Addition: Add 1 mL of a single anhydrous solvent to each respective test tube.
-
Observation: Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds.
-
Assessment: Observe the results and classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Documentation: Record the results in your lab notebook to guide your final solvent choice.
Protocol 2: Quantitative Solubility Determination (Equilibrium Saturation Method)
This protocol determines the solubility of the compound in a specific solvent at a set temperature.[7]
-
Preparation: Add an excess amount of the sulfonyl chloride to a known volume (e.g., 5.0 mL) of the chosen anhydrous solvent in a sealable vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure the solution is fully saturated and has reached equilibrium.
-
Settling: Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle completely.
-
Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles.
-
Analysis:
-
Transfer the filtered aliquot to a pre-weighed, dry vial.
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
Once the solvent is fully removed, weigh the vial containing the solid residue.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by subtracting the initial vial weight from the final weight and dividing by the volume of the aliquot taken.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | 2991-42-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. Sulfuryl_chloride [chemeurope.com]
- 13. fishersci.com [fishersci.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
"preventing decomposition of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride (CTBS-Cl). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this highly reactive reagent in your experiments.
Core Concepts: Understanding the Instability of this compound
This compound is a powerful reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. Its utility stems from the highly electrophilic nature of the sulfur atom, which is activated by the strong electron-withdrawing effects of the sulfonyl group, the chloro substituent, and the trifluoromethyl group. However, this high reactivity also makes the compound susceptible to decomposition, predominantly through hydrolysis.
The primary pathway for decomposition is the reaction with water, which leads to the formation of the corresponding 4-chloro-2-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid. This process is often autocatalytic due to the generation of HCl. The presence of the sulfonic acid impurity can complicate reactions, reduce yields, and interfere with purification processes.
Below, we address common issues and provide expert guidance to mitigate the decomposition of this valuable reagent.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound.
Issue 1: Rapid Degradation of the Reagent Upon Storage
Question: I've noticed a decrease in the purity of my this compound over a short period, even when stored in the original container. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of hydrolysis due to exposure to atmospheric moisture. The sulfonyl chloride group is highly sensitive to water.
Root Cause Analysis:
-
Improper Storage: The primary cause is inadequate protection from moisture. Even brief exposure to air during handling can introduce enough water to initiate hydrolysis.
-
Container Integrity: A poorly sealed container will allow for the continuous ingress of moisture.
Preventative Measures & Protocols:
-
Storage Conditions: For optimal stability, store this compound in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed in a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide) and stored in a cool, dark, and dry place.
-
Inert Atmosphere: Before sealing the container for long-term storage, it is best practice to flush the headspace with an inert gas like argon or nitrogen. This displaces any ambient moisture and oxygen.
-
Aliquotting: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere with each use.
Issue 2: Formation of a White Precipitate in Reactions
Question: I'm observing the formation of a white, insoluble solid in my reaction mixture when using this compound. What is this precipitate and how can I avoid it?
Answer:
The white precipitate is likely the hydrolysis product, 4-chloro-2-(trifluoromethyl)benzenesulfonic acid. This indicates that water is present in your reaction system.
Root Cause Analysis:
-
Wet Solvents or Reagents: The most common source of water is insufficiently dried solvents or other reagents.
-
Atmospheric Moisture: Performing the reaction open to the atmosphere, especially on a humid day, can introduce significant amounts of water.
Experimental Protocol for Anhydrous Reactions:
-
Solvent and Reagent Drying: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column). Dry all other reagents as required for your specific reaction.
-
Glassware Preparation: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Inert Atmosphere Technique: Assemble your reaction apparatus and flush it thoroughly with dry argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction by using a bubbler or a balloon.
-
Reagent Addition: Add this compound and other reagents via syringe through a septum, or under a positive flow of inert gas.
Issue 3: Low Yields and Complex Product Mixtures
Question: My reactions with this compound are giving low yields and multiple unexpected byproducts. Could this be related to reagent decomposition?
Answer:
Yes, absolutely. The presence of the sulfonic acid and HCl generated from hydrolysis can lead to several unwanted side reactions.
Causality and Troubleshooting:
-
Reduced Stoichiometry: If a portion of your sulfonyl chloride has hydrolyzed, the actual amount of active reagent is lower than calculated, leading to incomplete conversion and lower yields.
-
Side Reactions: The generated HCl can catalyze a variety of side reactions, such as the removal of acid-sensitive protecting groups or the promotion of elimination reactions. The sulfonic acid itself can also act as an acid catalyst.
-
Purification Challenges: The presence of the polar sulfonic acid can complicate the work-up and purification of your desired product.
Solutions:
-
Purity Check: Before use, you can check the purity of your this compound by ¹H NMR. The sulfonic acid will have distinct peaks from the sulfonyl chloride.
-
Purification of the Reagent: If significant degradation has occurred, the reagent can be purified. A patent for a similar compound suggests that purification can be achieved by distillation or recrystallization from a non-polar solvent mixture like ethyl acetate/hexane.[1]
-
Reaction Quenching: Carefully quench your reaction to minimize hydrolysis of any unreacted sulfonyl chloride. A common method is to slowly add the reaction mixture to a cold, stirred mixture of a suitable organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the generated HCl.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Storing the container within a desiccator is highly recommended to protect it from ambient moisture.
Q2: How can I tell if my this compound has decomposed?
A2: Visual inspection may reveal a more clumpy or slightly damp appearance compared to fresh material. The most definitive way is to take a ¹H NMR spectrum. The appearance of new peaks corresponding to 4-chloro-2-(trifluoromethyl)benzenesulfonic acid is a clear indicator of hydrolysis.
Q3: Is this compound sensitive to light or heat?
A3: While the primary mode of decomposition is hydrolysis, it is good practice to store the compound in a dark place to prevent any potential photochemical reactions, although significant photolability for aryl sulfonyl chlorides under normal laboratory conditions is not a major concern. Thermal decomposition can occur at elevated temperatures, so it should be stored in a cool environment.
Q4: What is the mechanism of hydrolysis?
A4: The hydrolysis of benzenesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution-like (SN2-like) mechanism where a water molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The presence of strong electron-withdrawing groups, such as the trifluoromethyl group on this compound, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.
Q5: Why is it important to use an inert atmosphere?
A5: An inert atmosphere, such as argon or nitrogen, is crucial because it displaces atmospheric moisture. Since the primary decomposition pathway is hydrolysis, excluding water is the most critical step in preventing degradation.
Q6: What are the decomposition products?
A6: The primary decomposition products from hydrolysis are 4-chloro-2-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl).
Q7: Can I use a base to scavenge the HCl produced during my reaction?
A7: Yes, using a non-nucleophilic base is a common strategy. However, be aware that basic conditions can accelerate the hydrolysis of the sulfonyl chloride itself. Therefore, the choice of base and the timing of its addition are critical. Hindered amines like triethylamine or diisopropylethylamine are often used.
Visualizing Decomposition and Prevention
To further clarify the concepts discussed, the following diagrams illustrate the decomposition pathway and the recommended workflow for handling this sensitive reagent.
Caption: Primary decomposition pathway via hydrolysis.
Caption: Workflow for preventing decomposition.
Data Summary
| Property | Value | Source |
| CAS Number | 54090-42-5 | N/A |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | N/A |
| Molecular Weight | 279.06 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Incompatible Materials | Water, strong oxidizing agents, bases | N/A |
| Primary Decomposition Product | 4-Chloro-2-(trifluoromethyl)benzenesulfonic acid | N/A |
References
Technical Support Center: Workup Procedures for Reactions with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for handling reactions involving 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of your experimental workups. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges I should anticipate when working up a reaction involving this compound?
The main challenges stem from the inherent reactivity of the sulfonyl chloride functional group and the specific properties imparted by the trifluoromethyl and chloro substituents.[1][2][3] Key issues include:
-
Hydrolysis: The sulfonyl chloride is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[1] This can be problematic as the sulfonic acid is highly polar and can complicate product isolation.
-
Excess Reagent Removal: Unreacted this compound can be difficult to separate from the desired product, especially if they have similar polarities.[4]
-
Product Purification: The final product, often a sulfonamide or sulfonate ester, may require specific purification techniques to remove both unreacted starting materials and reaction byproducts.
-
Safety: this compound is a corrosive and moisture-sensitive compound, requiring careful handling and appropriate personal protective equipment (PPE).[1][5][6]
Q2: My reaction is complete. What is the first and most critical step in the workup procedure?
The initial and most crucial step is to quench any unreacted this compound. This involves converting the reactive sulfonyl chloride into a more stable and easily separable compound. The choice of quenching agent is critical and depends on the stability of your product.
Caption: Strategies to resolve co-elution of product and sulfonyl chloride.
As illustrated, the most robust solution is to perform a quenching step before attempting chromatographic purification. This chemically modifies the unreacted sulfonyl chloride, drastically changing its polarity and making separation straightforward.
Q6: What are some common impurities I might encounter, and how can I identify them?
Besides unreacted starting materials, several impurities can arise from side reactions.
| Common Impurity | Origin | Identification Techniques |
| 4-Chloro-2-(trifluoromethyl)benzenesulfonic acid | Hydrolysis of the sulfonyl chloride. [1] | Highly polar spot on TLC that streaks. Can be detected by LC-MS. |
| Diaryl Sulfone | A potential byproduct in the synthesis of the sulfonyl chloride. [7] | Less polar than the sulfonyl chloride. Can be identified by ¹H NMR and Mass Spectrometry. |
| Over-sulfonated or other side products | Depending on the specific reaction conditions and substrates. [8] | HPLC and LC-MS are powerful tools for identifying unknown impurities. [9][10] |
Q7: What are the essential safety precautions when working with this compound?
This compound is corrosive and moisture-sensitive, and contact with water can liberate toxic gas. [5][6]Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [6][11]* Ventilation: Handle this reagent in a well-ventilated chemical fume hood. [1][12]* Moisture Control: Use anhydrous conditions for reactions and storage. [1]Store in a tightly closed container in a dry place. [6]* Spill Management: In case of a spill, do not use water. Sweep up the solid material and place it in a suitable container for disposal. [6]* First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. [5][6] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. [5][6] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [5][13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. [6]
-
References
- 1. nbinno.com [nbinno.com]
- 2. 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | 67216-75-5 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.se [fishersci.se]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Navigating the Energetic Landscape: A Technical Guide to Managing Exothermic Reactions with 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Welcome to the Technical Support Center for the safe and effective use of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions involving this versatile reagent. Our focus is on fostering a proactive approach to safety and experimental success by understanding the underlying chemical principles.
Introduction: Understanding the Reactivity Profile
This compound is a highly reactive electrophile, making it an invaluable building block in medicinal chemistry and organic synthesis, particularly for the formation of sulfonamides.[1] However, its utility is intrinsically linked to its reactivity, which can present significant thermal hazards if not properly managed. The reaction of sulfonyl chlorides with nucleophiles, especially primary and secondary amines, is typically highly exothermic. This exothermicity, if uncontrolled, can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, solvent boiling, and release of hazardous materials.
This guide will provide you with the necessary information to anticipate, control, and mitigate these thermal risks, ensuring both the safety of your laboratory personnel and the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in reactions with this compound?
A1: The primary exothermic event is the nucleophilic substitution reaction at the sulfonyl sulfur atom. The formation of the strong sulfur-nitrogen bond in the resulting sulfonamide, along with the generation of a stable chloride leaving group, releases a significant amount of energy as heat.
Q2: How does the choice of amine nucleophile affect the exotherm?
A2: The nucleophilicity and steric hindrance of the amine play a crucial role. More nucleophilic and less sterically hindered amines will generally react faster and generate heat more rapidly. For example, primary aliphatic amines are typically more reactive and produce a more pronounced exotherm than sterically hindered anilines.
Q3: What are the initial signs of a potential thermal runaway?
A3: Be vigilant for a rapid, unexpected increase in the internal reaction temperature, even with external cooling applied. Other signs include a sudden increase in pressure, vigorous gas evolution (e.g., HCl if a base is not used or is consumed), and a change in the color or viscosity of the reaction mixture.
Q4: Can the solvent choice help in managing the exotherm?
A4: Yes, the solvent's heat capacity and boiling point are important considerations. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. A higher boiling point provides a larger operating window, but it's crucial to ensure the reaction temperature stays well below the solvent's boiling point to prevent dangerous pressure buildup.
Q5: Is this compound sensitive to water?
A5: Yes, it is highly sensitive to moisture. Water will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in sulfonamide formation and can complicate purification. This hydrolysis reaction is also exothermic and generates hydrochloric acid (HCl), which can corrode equipment and pose an inhalation hazard.[2]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
Question: I am adding my amine to a solution of this compound, and the temperature is rising too quickly, even with an ice bath. What should I do?
Answer:
-
Immediate Action: Immediately stop the addition of the amine. If the temperature continues to rise rapidly, have a pre-chilled quenching solution (e.g., a cold, dilute solution of a weak acid like acetic acid in a compatible solvent) ready for emergency quenching. Do not add water directly to the reaction mixture as this can be highly exothermic and generate HCl gas.
-
Root Cause Analysis & Prevention:
-
Addition Rate: The rate of addition is likely too fast. The heat generated by the reaction is exceeding the cooling capacity of your setup.
-
Solution: Reduce the addition rate significantly. Use a syringe pump for precise and controlled addition. For larger scale reactions, consider a controlled dosing system.
-
Cooling Inefficiency: Your cooling bath may not be sufficient. Ensure good thermal contact between the flask and the cooling medium. For highly exothermic reactions, a cryostat or a dry ice/acetone bath may be necessary to maintain a very low temperature (e.g., -20 °C to 0 °C).[3]
-
Concentration: High reactant concentrations will lead to a faster reaction rate and greater heat evolution per unit volume. Diluting the reaction mixture can help to moderate the exotherm.
-
Issue 2: Formation of a Solid Mass and Stalled Reaction
Question: After adding some of my amine, a thick precipitate formed, and the reaction seems to have stopped. What is happening?
Answer:
-
Possible Cause: The precipitate is likely the hydrochloride salt of your amine, formed by the reaction with the HCl byproduct. This can happen if the base used to scavenge HCl is not effective enough or is added too slowly. The formation of this salt can coat the unreacted amine, preventing it from reacting with the sulfonyl chloride.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a suitable, non-nucleophilic base, such as triethylamine or diisopropylethylamine, in at least a stoichiometric amount (typically 1.1-1.5 equivalents).
-
Addition Strategy: Add the base to the amine solution before adding the mixture to the sulfonyl chloride. Alternatively, co-addition of the amine and base to the sulfonyl chloride solution can be effective.
-
Solvent Choice: The solubility of the amine hydrochloride salt can be solvent-dependent. A solvent that can better solvate the salt may prevent its precipitation.
-
Issue 3: Low Yield and Presence of Sulfonic Acid in the Product
Question: My final product has a low yield, and I've identified the corresponding sulfonic acid as a major byproduct. What went wrong?
Answer:
-
Root Cause: The presence of sulfonic acid is a clear indication of hydrolysis of the this compound.[2]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify it before use if it has been stored for a long time or exposed to air.
-
Controlled Quenching and Workup: Quench the reaction by slowly adding the reaction mixture to a cold, stirred solution (e.g., cold water or a dilute aqueous acid). Never add water directly to the reaction mixture. During the aqueous workup, minimize the contact time between the product and the aqueous phase, especially if the pH is neutral or basic, as this can promote further hydrolysis. For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[2]
-
Key Experimental Protocols
Protocol 1: Small-Scale Sulfonamide Synthesis with Exotherm Control
This protocol provides a general procedure for the synthesis of a sulfonamide on a laboratory scale, with an emphasis on temperature control.
Materials:
-
This compound
-
Amine
-
Anhydrous, non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere.
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation: Set up the reaction apparatus and ensure all glassware is dry. Purge the system with an inert gas.
-
Initial Charge: To the reaction flask, add this compound (1.0 eq) and anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C to -20 °C) using the cooling bath.
-
Reagent Addition: In a separate flask, dissolve the amine (1.0-1.1 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.
-
Controlled Addition: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution via the dropping funnel over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Quenching: Slowly transfer the reaction mixture to a separate beaker containing a vigorously stirred, cold quenching solution (e.g., cold water or dilute aqueous acid).
-
Workup: Proceed with the standard aqueous workup and purification procedures.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -20 °C to 25 °C | Lower temperatures are crucial for controlling the exotherm of highly reactive amines. |
| Amine Equivalents | 1.0 - 1.1 | A slight excess of the amine can ensure complete consumption of the sulfonyl chloride. |
| Base Equivalents | 1.1 - 1.5 | An excess of base is necessary to effectively neutralize the generated HCl. |
| Concentration | 0.1 - 0.5 M | Lower concentrations help to dissipate heat more effectively. |
| Addition Time | 1 - 4 hours | Slower addition allows for better temperature control. |
Visualization of Experimental Workflow
Below is a diagram illustrating the key decision points and workflow for safely managing an exothermic sulfonylation reaction.
Caption: Workflow for managing exothermic sulfonylation reactions.
Conclusion
The safe and successful use of this compound hinges on a thorough understanding of its reactivity and a proactive approach to managing the inherent exothermicity of its reactions. By implementing the strategies outlined in this guide—including careful control of reaction temperature, slow and controlled reagent addition, and the use of anhydrous conditions—researchers can confidently and safely leverage the synthetic utility of this valuable reagent. Always prioritize safety and conduct a thorough risk assessment before beginning any new experiment.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl Chloride and Benzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount to achieving desired synthetic outcomes. This guide provides an in-depth, objective comparison of the reactivity of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride and the archetypal benzenesulfonyl chloride. By delving into the electronic and steric factors that govern their reactivity and presenting supporting experimental insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
The Contestants: A Structural Overview
At the heart of this comparison lie the distinct structural features of our two sulfonyl chlorides. Benzenesulfonyl chloride serves as our baseline, an aromatic sulfonyl chloride with an unsubstituted phenyl ring. In contrast, this compound is adorned with two potent electron-withdrawing groups: a chloro group at the 4-position and a trifluoromethyl group at the 2-position.
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is fundamentally dictated by the electrophilicity of the sulfur atom. A greater partial positive charge on the sulfur atom renders it more susceptible to attack by a nucleophile, thereby accelerating the reaction rate.
The Decisive Factor: Electronic Effects on Reactivity
The presence of electron-withdrawing groups on the benzene ring is the primary determinant of the enhanced reactivity of this compound. Both the chloro and trifluoromethyl groups exert a powerful inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the sulfonyl chloride moiety.
The trifluoromethyl group (-CF₃) is a particularly strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This strong -I effect significantly increases the electrophilicity of the sulfonyl sulfur. The chloro group (-Cl) also contributes to this electron withdrawal through its inductive effect. This cumulative electron withdrawal makes the sulfur atom in this compound significantly more electron-deficient and, therefore, more reactive towards nucleophiles than the sulfur atom in benzenesulfonyl chloride.
A quantitative illustration of this effect can be found in studies on the kinetics of nucleophilic substitution at the sulfonyl sulfur. For instance, in a chloride-chloride exchange reaction, (3-CF₃)-benzenesulfonyl chloride was found to be approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride.[2] While this is not the exact compound of interest, it provides a strong indication of the profound impact of a trifluoromethyl group on reactivity. The additional presence of a chloro group in this compound is expected to further enhance this reactivity.
Data-Driven Comparison: A Quantitative Perspective
| Sulfonyl Chloride | Key Substituents | Expected Relative Reactivity (vs. Benzenesulfonyl Chloride) | Rationale |
| Benzenesulfonyl Chloride | None | 1 (Baseline) | Unsubstituted aromatic ring. |
| This compound | 4-Chloro, 2-Trifluoromethyl | Significantly > 10 | Strong inductive electron withdrawal from both the -Cl and -CF₃ groups greatly increases the electrophilicity of the sulfonyl sulfur.[1][2] |
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these two sulfonyl chlorides, a competitive reaction followed by analysis of the product distribution is a robust and straightforward approach. This protocol is designed to be a self-validating system, providing a clear and quantitative measure of the reactivity difference.
Objective: To determine the relative reactivity of this compound and benzenesulfonyl chloride towards a primary amine.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Aniline (or other suitable primary amine)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous DCM (10 mL).
-
Addition of Sulfonyl Chlorides: To the stirred solution, add a pre-mixed solution of this compound (0.5 mmol) and benzenesulfonyl chloride (0.5 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is deemed complete (or after a set time), quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and add a known amount of an internal standard. Analyze the resulting solution by Gas Chromatography (GC) or HPLC to determine the ratio of the two sulfonamide products.
Interpreting the Results:
The ratio of the two sulfonamide products directly corresponds to the relative reactivity of the two sulfonyl chlorides. A higher proportion of the sulfonamide derived from this compound indicates its greater reactivity.
Conclusion: A Clear Verdict on Reactivity
Based on fundamental principles of organic chemistry and supported by analogous experimental data, it is unequivocally clear that This compound is significantly more reactive than benzenesulfonyl chloride towards nucleophilic attack. The potent electron-withdrawing effects of the chloro and trifluoromethyl substituents render the sulfonyl sulfur atom highly electrophilic, leading to accelerated reaction rates.
For synthetic applications where rapid and efficient sulfonylation is desired, particularly with less nucleophilic substrates, this compound presents a superior alternative to benzenesulfonyl chloride. Conversely, for reactions requiring more controlled or selective sulfonylation, the milder reactivity of benzenesulfonyl chloride may be advantageous. The choice, as always in the nuanced field of organic synthesis, depends on the specific requirements of the transformation at hand.
References
A Comparative Guide to Alternatives for Sulfonamide Synthesis: Moving Beyond 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of pharmacophore design. Its prevalence in a wide array of therapeutic agents underscores the continuous need for robust and versatile synthetic methodologies. For decades, 4-chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has been a widely utilized reagent for the introduction of the sulfonamide moiety. Its electron-withdrawing substituents activate the sulfonyl chloride group, facilitating nucleophilic attack by amines. However, the evolving demands of complex molecule synthesis necessitate a broader toolkit of reagents with diverse reactivity profiles, improved functional group tolerance, and enhanced safety.
This guide provides a comprehensive comparison of viable alternatives to this compound for the synthesis of sulfonamides. We will delve into the nuances of substituted benzenesulfonyl chlorides, explore in situ generation methods that bypass the isolation of reactive intermediates, and introduce innovative reagents that offer entirely new synthetic paradigms. Each alternative will be evaluated based on its reactivity, selectivity, substrate scope, and practical considerations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to understand the properties of the benchmark reagent. The chlorine and trifluoromethyl groups on the aromatic ring of this compound are strongly electron-withdrawing. This electronic effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack by primary and secondary amines. This high reactivity is advantageous for the sulfonylation of weakly nucleophilic amines but can be a double-edged sword, leading to undesired side reactions with sensitive functional groups.
I. Alternative Substituted Benzenesulfonyl Chlorides: Fine-Tuning Reactivity
A primary strategy for moving beyond the incumbent reagent is to utilize other substituted benzenesulfonyl chlorides. The electronic and steric nature of the substituents on the benzene ring profoundly influences the reactivity of the sulfonyl chloride, allowing for a more tailored approach to sulfonamide synthesis.
A. Electron-Withdrawing Group Substituted Arenesulfonyl Chlorides
These reagents, much like our benchmark, feature electron-withdrawing groups that enhance the electrophilicity of the sulfonyl chloride.
-
2,4-Dichlorobenzenesulfonyl Chloride: The two chlorine atoms provide a moderate level of activation. This reagent offers a balance between reactivity and selectivity, making it a versatile choice for a range of amine substrates.[1]
-
2,4,6-Trichlorobenzenesulfonyl Chloride: With three electron-withdrawing chlorine atoms, this reagent exhibits high reactivity.[2]
B. Sterically Hindered Arenesulfonyl Chlorides
In contrast to electronic activation, steric hindrance around the sulfonyl chloride group can be leveraged to enhance selectivity, particularly in complex molecules with multiple nucleophilic sites.
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride, TPSCl): The bulky isopropyl groups flanking the sulfonyl chloride moiety impart significant steric hindrance. This steric shielding modulates the reactivity, often leading to higher selectivity for less hindered amines and minimizing side reactions.[3][4] This reagent is particularly valuable in oligonucleotide synthesis where selectivity is paramount.
Comparative Performance of Alternative Benzenesulfonyl Chlorides
| Reagent | Key Features | Typical Reaction Conditions | Representative Yield (%) |
| 4-Nitrobenzenesulfonyl Chloride | High reactivity, N-nosyl group is readily cleavable | Amine, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rt | 85-98%[5] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Moderate reactivity, good balance of reactivity and selectivity | Amine, base (e.g., pyridine), CH2Cl2, 0 °C to rt | ~90%[6] |
| 2,4,6-Trichlorobenzenesulfonyl Chloride | High reactivity | Amine, base, solvent | Not specified |
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | Sterically hindered, high selectivity | Amine, base (e.g., Et3N), DMAP, CH2Cl2, 0 °C to rt | 98%[7] |
Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide
-
Reaction Setup: To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 mmol) in dichloromethane (5 mL) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.
II. In Situ Generation of Sulfonyl Chlorides: Avoiding Isolation of Reactive Intermediates
A significant advancement in sulfonamide synthesis is the development of methods that generate the reactive sulfonyl chloride in situ, immediately followed by reaction with an amine. This one-pot approach avoids the handling and storage of often moisture-sensitive and corrosive sulfonyl chlorides.
A. From Thiols
Thiols can be oxidized to the corresponding sulfonyl chlorides using a variety of reagents, which can then be trapped by an amine in the same reaction vessel.
-
Oxidative Chlorination with H₂O₂/SOCl₂: A highly efficient method for the direct conversion of thiols to sulfonyl chlorides, followed by immediate reaction with an amine to yield sulfonamides in excellent yields and short reaction times.[3]
-
Oxidative Chlorination with H₂O₂/ZrCl₄: This system also provides a rapid and high-yielding route to sulfonyl chlorides from thiols under mild conditions.[8]
B. From Sulfonic Acids
Sulfonic acids can be converted to sulfonyl chlorides in the presence of a chlorinating agent and subsequently reacted with amines.
C. Decarboxylative Chlorosulfonylation
A novel approach involves the copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids. This method allows for the synthesis of sulfonamides from readily available carboxylic acids in a one-pot process.[2][9]
Experimental Protocol: One-Pot Synthesis of a Sulfonamide from a Thiol
-
Sulfonyl Chloride Formation: To a solution of the thiol (1 mmol) in acetonitrile (5 mL), add hydrogen peroxide (3 mmol) followed by thionyl chloride (1.2 mmol) at room temperature.
-
Amine Addition: After a short period (typically monitored by TLC for consumption of the thiol), add the amine (1.2 mmol) and a base such as pyridine (1.5 mmol) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction until completion, then perform a standard aqueous work-up and purification.
III. Innovative Reagents: Bypassing Sulfonyl Chlorides Entirely
The most significant departure from traditional methods involves the use of reagents that circumvent the need for sulfonyl chlorides altogether, offering unique reactivity and functional group compatibility.
A. Imidazole-1-sulfonyl Azide Hydrogen Sulfate
This stable, crystalline solid serves as an efficient reagent for the synthesis of sulfonyl azides from primary sulfonamides via a diazo transfer reaction.[10][11] While this is a two-step process from the amine (amine -> primary sulfonamide -> sulfonyl azide), the resulting sulfonyl azides are versatile intermediates for the synthesis of a variety of nitrogen-containing compounds, including sulfonamides via reduction and N-alkylation/arylation. The key advantage here is the enhanced safety and handling profile compared to traditional sulfonyl azides and chlorides.[12]
B. N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
This novel reagent enables the direct synthesis of primary sulfonamides from organometallic reagents (Grignard or organolithium reagents).[1][13] This approach is particularly valuable for the preparation of primary sulfonamides, which can be challenging to synthesize using traditional methods, and demonstrates excellent functional group tolerance.[14]
References
- 1. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 11. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 13. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 14. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide for Synthetic Chemists: Cost-Benefit Analysis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that impacts not only the success of a synthesis but also its overall cost-effectiveness and scalability. This guide provides an in-depth cost-benefit analysis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, a highly reactive and versatile reagent, in comparison to other commonly used sulfonyl chlorides. By examining experimental data and practical considerations, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Critical Role of Sulfonylating Agents
Sulfonamides are a cornerstone of modern medicine and agrochemicals, exhibiting a broad spectrum of biological activities. The synthesis of these crucial motifs predominantly relies on the reaction between an amine and a sulfonyl chloride. The choice of the sulfonyl chloride is paramount, as its reactivity, stability, and cost directly influence the efficiency and economic viability of the synthetic route.
This compound has emerged as a powerful tool in the synthetic chemist's arsenal. Its unique substitution pattern, featuring two electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—significantly enhances the electrophilicity of the sulfonyl group. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields, particularly with less nucleophilic amines. However, the increased complexity of its synthesis can be reflected in its cost. This guide will dissect these factors to provide a clear cost-benefit perspective.
The Contenders: A Comparative Overview
To provide a comprehensive analysis, we will compare this compound with three widely used alternatives:
-
Benzenesulfonyl Chloride: The parent compound, offering a baseline for reactivity and cost.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): A classic and cost-effective reagent, slightly more reactive than benzenesulfonyl chloride due to the electron-donating methyl group.
-
2-Naphthalenesulfonyl Chloride: A bulkier aromatic sulfonyl chloride, often employed to introduce a larger hydrophobic moiety.
The following diagram illustrates the workflow for a typical sulfonamide synthesis, a process central to the application of these reagents.
Caption: A generalized workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Cost-Benefit Analysis: A Data-Driven Comparison
The core of our analysis lies in a direct comparison of the costs and benefits associated with each sulfonyl chloride. The following table summarizes the key parameters. Please note that prices are approximate and can vary based on supplier, purity, and quantity.
| Sulfonyl Chloride | Molecular Weight ( g/mol ) | Approximate Price (USD/kg) | Reactivity | Key Advantages | Key Disadvantages |
| This compound | 279.07 | 1000 - 2000 | Very High | High yields, fast reactions, suitable for unreactive amines. | High cost, potential for side reactions with highly nucleophilic substrates. |
| Benzenesulfonyl Chloride | 176.62 | 115 - 450[1] | Moderate | Low cost, readily available. | Slower reaction rates, may require harsher conditions. |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | 190.65 | 100 - 300 | Moderate to High | Low cost, good reactivity, widely used. | Can be less effective with deactivated amines. |
| 2-Naphthalenesulfonyl Chloride | 226.68 | 500 - 1000[2] | Moderate | Introduces a large hydrophobic group. | Higher cost than simple benzene derivatives, sterically hindered. |
The enhanced reactivity of this compound is a direct consequence of the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents. This is illustrated in the following diagram.
Caption: The electron-withdrawing trifluoromethyl and chloro groups increase the electrophilicity of the sulfur atom, enhancing reactivity.
Experimental Data: A Head-to-Head Comparison
To provide a tangible comparison, let's consider a hypothetical synthesis of a sulfonamide from a moderately reactive amine, such as aniline. While direct comparative studies are scarce in the literature, we can extrapolate from existing data to predict likely outcomes.
| Sulfonyl Chloride | Typical Reaction Conditions | Expected Yield |
| This compound | Aniline (1 eq.), Triethylamine (1.2 eq.), DCM, 0°C to rt, 1-2 h | >95% |
| Benzenesulfonyl Chloride | Aniline (1 eq.), Pyridine, rt, 4-6 h | 85-95%[3] |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Aniline (1 eq.), Pyridine, rt, 2-4 h | 90-98%[3] |
| 2-Naphthalenesulfonyl Chloride | Aniline (1 eq.), Pyridine, 50°C, 6-8 h | 80-90% |
Note: These are representative conditions and yields. Actual results may vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Procedure for Sulfonamide Synthesis
The following is a general protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2-1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the sulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety and Environmental Considerations
All sulfonyl chlorides are corrosive and moisture-sensitive, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2][4] They react with water to release corrosive hydrochloric acid.
From a green chemistry perspective, the ideal synthesis minimizes waste and uses less hazardous materials. While the synthesis of complex sulfonyl chlorides like this compound may have a higher environmental footprint compared to simpler alternatives, its high reactivity can lead to more efficient reactions with higher atom economy, potentially offsetting some of the initial environmental cost. The development of more sustainable methods for the synthesis of sulfonyl chlorides is an active area of research.[5][6]
Conclusion and Recommendations
The choice of a sulfonylating agent is a multifaceted decision that requires a careful balance of cost, reactivity, and the specific demands of the synthetic target.
-
For routine syntheses with reactive amines where cost is a primary driver, p-toluenesulfonyl chloride and benzenesulfonyl chloride remain excellent choices. Their low cost and ready availability make them workhorse reagents in many laboratories.
-
When dealing with less reactive or sterically hindered amines, or when high yields and short reaction times are critical, the higher cost of this compound can be justified. Its exceptional reactivity can overcome synthetic hurdles that are insurmountable with less reactive reagents, ultimately saving time and resources in the long run.
-
2-Naphthalenesulfonyl chloride is a specialty reagent, best employed when the introduction of its specific steric and electronic properties is a key design element of the target molecule.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific project goals, budget, and timeline. This guide provides the foundational data and framework to facilitate that decision-making process, enabling researchers to select the most appropriate sulfonyl chloride for their synthetic needs.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
A Comparative Guide to the Analytical Quantification of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precise Quantification
4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactive sulfonyl chloride moiety, activated by the electron-withdrawing trifluoromethyl group and chlorine atom, makes it a versatile reagent for introducing the sulfonyl group into various molecules. The purity and concentration of this intermediate are paramount, directly impacting the yield, impurity profile, and overall safety and efficacy of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to aid in selecting the most appropriate method for your specific analytical needs.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information. The following table summarizes the key performance attributes of the most common methods for quantifying this compound.
| Technique | Principle | Primary Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity assessment and quantification | High resolution, accuracy, and precision. Suitable for non-volatile and thermally labile compounds. | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography (GC) | Separation based on volatility and polarity | Quantification of volatile impurities and the main component (often after derivatization) | High sensitivity, excellent for volatile compounds. | Not suitable for thermally labile compounds; derivatization may be required for sulfonyl chlorides. |
| Spectroscopic Methods (UV-Vis, IR) | Absorption of electromagnetic radiation | Qualitative identification and concentration estimation | Rapid, non-destructive. | Lower specificity and sensitivity compared to chromatographic methods; susceptible to interference. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like sulfonyl chlorides.[1] Its high resolving power allows for the separation of the target analyte from closely related impurities, providing accurate quantification.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: This is the most common mode for analyzing moderately polar compounds like this compound. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile-water or methanol-water).[2][3] The separation is driven by the partitioning of the analyte between the two phases.
-
Mobile Phase Composition: The ratio of organic solvent to water is a critical parameter that controls the retention time of the analyte. A higher proportion of organic solvent will decrease the retention time. The choice between acetonitrile and methanol can influence selectivity for different impurities.[2]
-
UV Detection: The aromatic ring in this compound provides strong UV absorbance, making a UV detector a suitable and sensitive choice for quantification.[2] The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Workflow: HPLC
Caption: A typical workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[2] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Data Analysis: Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[1]
Gas Chromatography (GC): A Powerful Tool for Volatile Components
Gas chromatography is an excellent technique for the separation and quantification of volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, GC can be effectively used, often with derivatization to improve stability and chromatographic performance.[1]
Causality Behind Experimental Choices
-
Derivatization: Due to the reactivity and potential thermal degradation of the sulfonyl chloride group, derivatization is often employed.[1] Reacting the sulfonyl chloride with an amine (e.g., diethylamine) converts it to a more stable sulfonamide, which is more amenable to GC analysis.[1]
-
Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of the derivatized analyte and potential impurities.[1] These columns provide good resolution for a wide range of compounds.
-
Detector: A Flame Ionization Detector (FID) is a common choice for quantifying organic compounds due to its wide linear range and good sensitivity. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) detector can be used.[1]
Experimental Workflow: GC (with Derivatization)
Caption: A typical workflow for the quantification of this compound by GC with a derivatization step.
Detailed GC Protocol (with Derivatization)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
Detector Temperature (FID): 300 °C.
-
Derivatization Procedure:
-
Accurately weigh a known amount of the sample or standard into a vial.
-
Dissolve in a suitable aprotic solvent (e.g., dichloromethane).[1]
-
Add an excess of an amine solution (e.g., diethylamine) and allow the reaction to complete.[1]
-
Dilute the reaction mixture to a suitable concentration for GC analysis.
-
-
Data Analysis: Similar to the HPLC method, use a calibration curve generated from derivatized standards to quantify the analyte in the sample.
Spectroscopic Methods: For Rapid Identification and Estimation
Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the qualitative identification and rapid estimation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the presence of the sulfonyl chloride functional group.[4]
-
Principle: The S=O and S-Cl bonds in the sulfonyl chloride group exhibit strong, characteristic absorption bands in the IR spectrum.[4]
-
Characteristic Bands:
-
Asymmetric S=O stretching: ~1370-1410 cm⁻¹
-
Symmetric S=O stretching: ~1166-1204 cm⁻¹[4]
-
-
Application: While not ideal for precise quantification on its own, IR can be used to quickly verify the identity of the material and to monitor reaction progress where the sulfonyl chloride is consumed.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for a simple and rapid estimation of the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength.
-
Principle: The concentration of the analyte is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law.
-
Procedure:
-
Determine the λmax of the compound in a suitable solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Create a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Comparative Summary and Recommendations
| Feature | HPLC | GC (with Derivatization) | Spectroscopic Methods |
| Quantitative Accuracy | High | High | Moderate to Low |
| Specificity | High | High | Low |
| Sensitivity | High | Very High (especially with MS) | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost & Complexity | High | High | Low |
| Best For | Purity determination, accurate quantification of the main component and non-volatile impurities. | Quantification of the main component and volatile impurities, trace analysis. | Rapid identity confirmation, in-process monitoring, simple concentration estimation. |
For routine quality control and release testing where accuracy and the ability to resolve impurities are critical, HPLC is the recommended method . For the analysis of volatile impurities or when very high sensitivity is required, GC with derivatization and MS detection is the preferred choice . Spectroscopic methods serve as excellent complementary techniques for quick identity checks and preliminary assessments.
Conclusion: A Multi-faceted Approach to a Critical Intermediate
The accurate quantification of this compound is a critical aspect of ensuring the quality and consistency of downstream products in the pharmaceutical and agrochemical industries. A thorough understanding of the available analytical techniques and the rationale behind their application is essential for researchers, scientists, and drug development professionals. While HPLC stands out as the most versatile and reliable method for purity and assay determination, a multi-faceted approach that may include GC and spectroscopic techniques will provide the most comprehensive characterization of this important chemical intermediate.
References
"evaluating the metabolic stability of sulfonamides derived from 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride"
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Sulfonamides
An In-depth Comparison Guide for Researchers in Drug Development
In the landscape of modern drug discovery, the sulfonamide scaffold remains a cornerstone in the design of therapeutic agents.[1][2] However, the journey from a promising compound to a viable drug candidate is fraught with challenges, a primary one being metabolic stability. A drug that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is poorly metabolized could lead to toxicity.[3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of a specific class of novel sulfonamides: those derived from 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride.
The strategic inclusion of a trifluoromethyl group and a chloro substituent on the benzene ring is a deliberate design choice aimed at modulating the physicochemical and pharmacokinetic properties of the resulting sulfonamides.[5][6] The electron-withdrawing nature of these groups can significantly influence the metabolic fate of the molecule.[6] This guide will walk you through the essential in vitro assays, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data, empowering you to make informed decisions in your drug development pipeline.
The Pivotal Role of In Vitro Metabolic Stability Assays
Early assessment of a compound's metabolic fate is a critical step in the drug discovery process.[3][7] In vitro metabolic stability assays serve as a cost-effective and high-throughput method to predict a compound's in vivo clearance and half-life.[4][8] The two most widely utilized systems in this initial screening phase are liver microsomes and hepatocytes.[7][8][9]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family, which are responsible for the metabolism of a vast majority of clinically used drugs.[10][11][12][13] Microsomal stability assays are excellent for assessing Phase I metabolic pathways.[10][14]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[9][14][15] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, encompassing both primary and secondary metabolic transformations.[14][16]
For our target sulfonamides, understanding their susceptibility to both CYP450-mediated oxidation and potential conjugation reactions is crucial. Therefore, a tiered approach, beginning with a microsomal stability assay and progressing to a hepatocyte assay for promising candidates, is recommended.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of sulfonamides derived from this compound using human liver microsomes.
Materials:
-
Test Sulfonamide Compounds
-
Human Liver Microsomes (commercially available)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[17][18]
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][19]
-
Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Dextromethorphan)[10]
-
Acetonitrile (with internal standard for LC-MS/MS analysis)[10][17]
-
Incubator (37°C)
-
Centrifuge
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test sulfonamide (e.g., 10 mM in DMSO).[17] From this, prepare a working solution at the desired final concentration (e.g., 1 µM) in phosphate buffer.[18]
-
Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[18]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the diluted microsomes and the test compound working solution at 37°C for a few minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18] The final incubation volume should be consistent across all samples.
-
Incubate the reaction mixture at 37°C with gentle shaking.[17]
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[17]
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard.[10][14] The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and then centrifuge at high speed to precipitate the microsomal proteins.[19]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent sulfonamide.[10][14] The LC-MS/MS method should be optimized for the specific sulfonamide being tested, often utilizing positive ion multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[20][21]
-
Data Analysis and Interpretation
The primary outputs of a metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression line is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. It is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Summary Table:
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Test Sulfonamide 1 | |||
| Test Sulfonamide 2 | |||
| Verapamil (High CL) | |||
| Dextromethorphan (Low CL) |
Interpretation:
-
High Stability: Compounds with a long half-life and low intrinsic clearance are considered to have high metabolic stability.
-
Low Stability: Conversely, compounds with a short half-life and high intrinsic clearance are metabolically unstable.
Comparison with Alternatives and Mechanistic Insights
The metabolic fate of sulfonamides is complex and can involve several pathways, including N-acetylation, oxidation of the aromatic ring, and cleavage of the sulfonamide bond.[22][23][24]
-
Role of the Trifluoromethyl Group: The trifluoromethyl group is known to enhance metabolic stability in many drug candidates.[5] Its strong electron-withdrawing nature can deactivate the adjacent aromatic ring towards oxidative metabolism by CYP450 enzymes.[6] This is a key design feature of the this compound scaffold.
-
Impact of the Chloro Substituent: The position of the chloro group can also influence metabolism. It can block potential sites of hydroxylation on the benzene ring, further contributing to increased metabolic stability.
-
Comparison to other Sulfonamides: Traditional sulfonamides, such as sulfamethoxazole, are known to undergo N-acetylation as a major metabolic pathway.[22][25] It is important to consider that while the microsomal assay primarily assesses oxidative metabolism, a subsequent hepatocyte assay would be necessary to evaluate the contribution of Phase II pathways like acetylation and glucuronidation.[15][16] Aliphatic sulfonamides, lacking the aromatic amine group, generally exhibit higher metabolic stability compared to their aromatic counterparts.[23]
Logical Relationship Diagram:
Caption: Factors influencing the metabolic stability of the target sulfonamides.
Conclusion and Future Directions
The evaluation of metabolic stability is a critical component of modern drug discovery. For sulfonamides derived from this compound, the strategic incorporation of electron-withdrawing groups is anticipated to confer enhanced metabolic stability against oxidative metabolism. The in vitro liver microsomal stability assay provides a robust and high-throughput method for the initial assessment of these compounds.
Promising candidates from this initial screen should be further evaluated in hepatocyte stability assays to gain a more complete understanding of their metabolic fate, including the potential for Phase II conjugation reactions.[14][15] Subsequent studies could also involve metabolite identification to pinpoint the exact sites of metabolic modification. By systematically applying these principles and protocols, researchers can effectively triage compounds and select those with the most favorable pharmacokinetic profiles for further development.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nuvisan.com [nuvisan.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. metabolon.com [metabolon.com]
- 12. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 13. youtube.com [youtube.com]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. journalofchemistry.org [journalofchemistry.org]
- 21. agilent.com [agilent.com]
- 22. pharmacy180.com [pharmacy180.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. karger.com [karger.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
